Angiopeptin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H71N11O10S2 |
|---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C54H71N11O10S2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
InChI Key |
UGVPPRZHXAMSJP-SCTWWAJVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Antiproliferative Mechanism of Angiopeptin in Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopeptin (B12286003), a synthetic octapeptide analog of somatostatin (B550006), has demonstrated significant potential in the inhibition of vascular smooth muscle cell (SMC) proliferation, a key pathological event in restenosis following angioplasty and in transplant arteriosclerosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antiproliferative effects of this compound on vascular SMCs. We will dissect the signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The proliferation and migration of vascular smooth muscle cells are critical contributors to the development of neointimal hyperplasia, which leads to the narrowing of blood vessels.[1] this compound has emerged as a promising therapeutic agent to mitigate this process.[2] Its mechanism of action is primarily mediated through its interaction with somatostatin receptors (SSTRs) on the surface of SMCs, initiating a cascade of intracellular events that culminate in cell cycle arrest and inhibition of proliferation.
Core Mechanism of Action
This compound exerts its antiproliferative effects through a multi-faceted approach targeting key signaling nodes within vascular smooth muscle cells. The primary mechanism involves:
-
Receptor Binding and G-protein Activation: this compound selectively binds to somatostatin receptors, with a notable affinity for subtypes sst2 and sst5.[3] This binding activates inhibitory G-proteins (Gi).[1]
-
Inhibition of Adenylyl Cyclase and cAMP Reduction: The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Modulation of Tyrosine Phosphorylation: A crucial downstream effect of this compound is the reduction of tyrosine phosphorylation on intracellular proteins. This dephosphorylation precedes and is thought to be a primary driver of the inhibition of SMC proliferation.
Signaling Pathways
The binding of this compound to its receptors triggers a cascade of signaling events that ultimately halt the cell cycle and prevent proliferation.
Caption: this compound signaling cascade in smooth muscle cell proliferation.
Quantitative Data
The following tables summarize key quantitative findings from in vitro studies on the effects of this compound.
| Parameter | Cell Type | Value | Reference |
| Binding Affinity (Kd) | |||
| High-affinity SSTR | Rat heart coronary artery SMCs | 0.039 x 10-9 M (for Somatostatin-14) | [4] |
| Low-affinity SSTR | Rat heart coronary artery SMCs | 0.602 x 10-9 M (for Somatostatin-14) | [4] |
| Inhibition of Proliferation | |||
| bFGF-stimulated regrowth (pIC50) | Rat aortic vascular SMCs | Weak agonist activity (>100 nM) | [3] |
| bFGF-stimulated regrowth (partial agonism) | CHO cells (human sst2) | 44.6 ± 2.7% inhibition at 100 nM | [3] |
| bFGF-stimulated regrowth | CHO cells (human sst5) | No agonist activity | [3] |
| Inhibition of Migration | |||
| Collagen-induced migration | Rat aortic SMCs | 70% inhibition at 100 nM | [1] |
| cAMP Accumulation | |||
| Forskolin-stimulated cAMP accumulation | Rat aortic SMCs | 35% inhibition at 30 nM | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Smooth Muscle Cell Culture
-
Cell Source: Vascular smooth muscle cells are typically isolated from the aortas or coronary arteries of rats or other animal models.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Caption: Workflow for a [3H]-thymidine incorporation proliferation assay.
Cell Migration Assay (Boyden Chamber)
This assay assesses the migratory capacity of SMCs in response to chemoattractants.
-
Apparatus: A two-chamber transwell system with a porous membrane (e.g., 8 µm pores) is used.
-
Procedure:
-
The lower chamber is filled with medium containing a chemoattractant (e.g., PDGF).
-
SMCs, pre-treated with or without this compound, are seeded into the upper chamber.
-
The chamber is incubated for 4-6 hours.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cyclic AMP.
-
Procedure:
-
SMCs are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with this compound followed by stimulation with an adenylyl cyclase activator (e.g., forskolin).
-
The reaction is stopped, and the cells are lysed.
-
The amount of cAMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) kit.
-
Western Blotting for Phosphotyrosine
This technique is used to detect changes in the phosphorylation state of tyrosine residues on cellular proteins.
References
- 1. This compound (BIM23014C) inhibits vascular smooth muscle cell migration in vitro through a G-protein-mediated pathway and is associated with inhibition of adenylyl cyclase and cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-Peptide induces vascular smooth muscle cell proliferation: involvement of SRC-kinase, phosphatidylinositol 3-kinase, and extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiopeptin: A Somatostatin Analog for Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin, a synthetic octapeptide analog of somatostatin (B550006), has emerged as a significant molecule in cancer research due to its potent and targeted biological activities. Also known by its generic name Lanreotide (B11836), this compound exerts its effects primarily through high-affinity binding to somatostatin receptors (SSTRs), which are often overexpressed in various tumor types, particularly neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of this compound's core functionalities, including its receptor binding profile, downstream signaling pathways, and antiproliferative effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology.
Data Presentation
Table 1: Binding Affinity of this compound (Lanreotide) for Human Somatostatin Receptor Subtypes (SSTRs)
The following table summarizes the binding affinities (Ki in nM) of this compound for the five human somatostatin receptor subtypes. These values, compiled from various radioligand binding assays, demonstrate this compound's high affinity for SSTR2 and SSTR5.
| Receptor Subtype | Ligand | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| SSTR1 | Lanreotide | - | - | >1000 | [1][2] |
| SSTR2 | Lanreotide | HEK293 cells expressing SSTR2 | [¹²⁵I-Tyr¹¹]-SRIF-14 | 1.2 ± 0.3 | [3] |
| SSTR3 | Lanreotide | - | - | >1000 | [4][5] |
| SSTR4 | Lanreotide | - | - | >1000 | [2][5] |
| SSTR5 | Lanreotide | CHO-K1 cells expressing SSTR5 | [¹²⁵I-Tyr¹¹]-SRIF-14 | 3.5 ± 0.9 | [3] |
Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 2: Antiproliferative Effects of this compound (Lanreotide) on Various Cancer Cell Lines
This compound has demonstrated cytostatic effects on a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. The half-maximal inhibitory concentration (IC50) values for its antiproliferative effects are presented below. It is important to note that the efficacy of this compound is often enhanced when used in combination with other therapeutic agents.
| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |
| NCI-H720 | Bronchopulmonary Neuroendocrine Tumor | ~1-23% reduction in cell number (monotherapy) | Pre-treatment with PI3K and mTOR inhibitors significantly enhanced antiproliferative effects, causing a 20-70% reduction in cell number. | [6] |
| NCI-H727 | Bronchopulmonary Neuroendocrine Tumor | ~1-23% reduction in cell number (monotherapy) | Pre-treatment with PI3K and mTOR inhibitors significantly enhanced antiproliferative effects, causing a 20-70% reduction in cell number. | [6] |
| BON-1 | Pancreatic Neuroendocrine Tumor | - | IC50 of 0.8 ± 0.2 nM for receptor binding. | [3] |
| AR42J | Rat Pancreatic Tumor | - | IC50 of 1.5 ± 0.4 nM for receptor binding. | [3] |
| Colon 38 | Murine Colon Cancer | - | Significantly decreased labeling index (proliferation) and increased apoptotic index. | [7] |
Note: Direct IC50 values for antiproliferation are not consistently reported across studies. The data often reflects the percentage of growth inhibition at specific concentrations.
Signaling Pathways
Upon binding to its primary targets, SSTR2 and SSTR5, this compound initiates a cascade of intracellular signaling events that culminate in its anticancer effects. These pathways are predominantly inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.
Caption: this compound signaling cascade in cancer cells.
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for SSTRs.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells)[3].
-
Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14[3].
-
Competitor Ligand: this compound (Lanreotide) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[3].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[3].
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding[3].
-
Scintillation Counter: For measuring radioactivity.
2. Method:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to confluency.
-
Harvest cells and homogenize in an ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration[3].
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of radioligand and cell membrane preparation to the assay buffer.
-
Non-specific Binding: Add a fixed concentration of radioligand, a high concentration of unlabeled somatostatin (e.g., 1 µM), and the cell membrane preparation.
-
Competitive Binding: Add a fixed concentration of radioligand, increasing concentrations of this compound, and the cell membrane preparation[3].
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow binding to reach equilibrium[3].
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
1. Materials:
-
96-well cell culture plates.
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound (Lanreotide) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
2. Method:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion
This compound (Lanreotide) stands as a promising therapeutic agent in oncology, particularly for neuroendocrine tumors, owing to its targeted mechanism of action as a somatostatin analog. Its high affinity for SSTR2 and SSTR5 triggers a cascade of inhibitory signaling pathways, leading to the suppression of tumor growth and hormone secretion. The data and protocols presented in this technical guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer. Future investigations should focus on expanding the library of antiproliferative data across a wider range of cancer types and exploring novel combination therapies to enhance its efficacy.
References
- 1. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of somatostatin analogs octreotide and lanreotide on the proliferation and apoptosis in colon 38 tumor: interaction with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LRP-1 Receptor Binding Affinity of Angiopep-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Angiopep-2 for the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP-1). Angiopep-2, a 19-amino acid peptide, has garnered significant interest as a vector for drug delivery across the blood-brain barrier (BBB) due to its ability to target LRP-1, which is expressed on brain endothelial cells.[1] This document details the quantitative binding data, in-depth experimental protocols, and the known signaling pathways associated with this critical molecular interaction.
Quantitative Binding Affinity Data
The binding of Angiopep-2 to LRP-1 has been quantified using various experimental approaches. The key binding parameters are summarized in the table below.
| Parameter | Value | Cell Line/System | Method | Reference |
| Apparent Dissociation Constant (Kd) | 313 nM | RBE4 (rat brain endothelial cells) | Cell-based uptake assay with [125I]-Angiopep-2 | [2] |
Note: This apparent Kd was determined through kinetic transport studies in a cell-based assay and represents the concentration at which half-maximal transport is achieved. Direct binding affinity values from biophysical assays like Surface Plasmon Resonance (SPR) on purified components are not extensively reported in the currently available literature for Angiopep-2 itself, though such studies have been conducted on Angiopep-2 conjugates.
Experimental Protocols
The determination of Angiopep-2 binding to LRP-1 involves a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assay
This method is employed to quantify the binding of radiolabeled Angiopep-2 to cells or membranes expressing LRP-1.
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of Angiopep-2 for LRP-1.
Materials:
-
[125I]-Angiopep-2 (radioligand)
-
Unlabeled Angiopep-2 (competitor)
-
LRP-1 expressing cells (e.g., RBE4, U87 human glioma cells) or isolated cell membranes
-
Binding Buffer (e.g., Ringer/HEPES buffer: 137 mmol/l NaCl, 5.36 mmol/l KCl)
-
Wash Buffer (ice-cold)
-
Lysis Buffer (e.g., 0.3 M NaOH)
-
Scintillation counter
-
96-well plates
-
Filter paper (e.g., GF/C filters presoaked in 0.3% PEI)
-
FilterMate™ harvester or similar vacuum filtration apparatus
Protocol:
-
Cell/Membrane Preparation:
-
Binding Assay:
-
For saturation binding experiments, incubate the cells or membranes with increasing concentrations of [125I]-Angiopep-2.
-
For competition binding experiments, incubate the cells or membranes with a fixed concentration of [125I]-Angiopep-2 (typically at or below the Kd) and increasing concentrations of unlabeled Angiopep-2.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled Angiopep-2.
-
Incubate at 4°C for a predetermined time (e.g., 15 minutes) to reach equilibrium for binding, or at 37°C for uptake studies (e.g., 2 minutes).[2]
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapidly washing the cells or filtering the membrane suspension with ice-cold wash buffer to remove unbound radioligand.[3]
-
For whole-cell assays, aspirate the binding buffer and wash the cell monolayer multiple times.
-
For membrane assays, use a vacuum filtration apparatus to separate the membranes from the incubation medium.
-
-
Quantification:
-
Lyse the cells or collect the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze the competition binding data to determine the IC50, which can be converted to a Ki value.
-
Cell-Based Uptake and Transcytosis Assays
These assays are crucial for evaluating the ability of Angiopep-2 to be internalized by and transported across a cell layer, mimicking the blood-brain barrier.
Objective: To assess the LRP-1 mediated uptake and transcytosis of Angiopep-2 across a brain endothelial cell monolayer.
Materials:
-
Fluorescently labeled Angiopep-2 (e.g., Alexa488-Angiopep-2) or radiolabeled Angiopep-2 ([125I]-Angiopep-2)
-
Brain endothelial cells (e.g., bEnd.3, hCMEC/D3)
-
Transwell inserts with a porous membrane
-
Cell culture medium
-
Confocal microscope or plate reader/scintillation counter
-
LRP-1 inhibitors (e.g., Receptor-Associated Protein - RAP) or LRP1 siRNA for specificity studies.[2]
Protocol:
-
Establishment of an in vitro BBB Model:
-
Seed brain endothelial cells on the upper chamber of Transwell inserts and culture them until a confluent monolayer with tight junctions is formed.
-
-
Uptake Assay:
-
Add labeled Angiopep-2 to the upper chamber of the Transwell.
-
Incubate for a specific time at 37°C.
-
Wash the cells extensively to remove unbound peptide.
-
Lyse the cells and quantify the amount of internalized Angiopep-2 using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).
-
For visualization, fix the cells and image them using a confocal microscope.[4][5]
-
-
Transcytosis Assay:
-
Add labeled Angiopep-2 to the upper (apical) chamber.
-
At various time points, collect samples from the lower (basolateral) chamber.
-
Quantify the amount of Angiopep-2 that has been transported across the cell monolayer.
-
The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transcytosis.
-
-
Specificity Confirmation:
-
To confirm the role of LRP-1, perform competition experiments by co-incubating with an excess of an LRP-1 ligand like RAP.
-
Alternatively, knockdown LRP-1 expression using siRNA and measure the reduction in Angiopep-2 uptake or transcytosis.[2] A 40% reduction in LRP-1 mRNA levels has been shown to correlate with a similar 40% inhibition of [125I]-Angiopep-2 binding.[2]
-
Molecular Docking
Computational molecular docking is used to predict the binding mode and estimate the binding energy of Angiopep-2 to the LRP-1 receptor.
Objective: To elucidate the molecular interactions between Angiopep-2 and the ligand-binding domains of LRP-1.
Methodology:
-
Software: Molecular docking software such as AutoDock Vina is commonly used.[6]
-
Input Structures: A 3D model of Angiopep-2 is generated using peptide structure prediction tools. The crystal structures of the LRP-1 ligand-binding domains (e.g., CR56 and CR17) are obtained from the Protein Data Bank.[6]
-
Docking Simulation: Flexible docking simulations are performed to predict the most favorable binding poses of Angiopep-2 within the binding sites of the LRP-1 domains.
-
Analysis: The results are analyzed to identify the key amino acid residues involved in the interaction and to calculate the binding energies. Studies have shown that Angiopep-2 binding to the CR56 domain is site-specific and involves the 929ASP residue of LRP-1, which is implicated in receptor recycling and transcytosis.[6][7] The interaction with the CR17 domain appears to be less site-specific.[6][7]
Signaling Pathways and Experimental Workflows
The binding of Angiopep-2 to LRP-1 not only facilitates its transcytosis but is also thought to trigger intracellular signaling cascades. While the specific signaling pathway initiated by Angiopep-2 is still under investigation, the general signaling capabilities of LRP-1 provide a framework for understanding its potential downstream effects.
LRP-1 Mediated Signaling Pathway
The following diagram illustrates a potential signaling pathway activated upon ligand binding to LRP-1, which may be relevant for Angiopep-2.
References
- 1. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Blood-Brain Barrier Transport of Angiopeptin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the transport of Angiopeptin across the blood-brain barrier (BBB). This compound, a family of peptides, has emerged as a promising platform for delivering therapeutics to the central nervous system (CNS) by leveraging receptor-mediated transcytosis.[1][2] This document synthesizes key findings to facilitate further research and development in this critical area of neurotherapeutics.
Mechanism of this compound Transport Across the Blood-Brain Barrier
The primary mechanism by which this compound traverses the formidable blood-brain barrier is through receptor-mediated transcytosis, specifically via the low-density lipoprotein receptor-related protein-1 (LRP1).[1][2][3] LRP1 is a large endocytic receptor highly expressed on the endothelial cells of brain capillaries, as well as on various other cell types including neurons, astrocytes, and glioma cells.[1][3][4]
The transport process can be summarized in the following key steps:
-
Binding: Angiopep-2, a well-characterized 19-amino acid peptide derived from the Kunitz domain of LRP1 ligands, binds to the LRP1 receptor on the luminal surface of brain endothelial cells.[1][3] The positive charge of Angiopep-2 is believed to contribute to its initial interaction with the negatively charged cell surface of the brain endothelium.[1]
-
Internalization: Upon binding, the Angiopep-2/LRP1 complex is rapidly internalized into the endothelial cell via endocytosis, forming intracellular vesicles.[1][5]
-
Transcytosis: These vesicles are then transported across the cytoplasm of the endothelial cell.
-
Exocytosis: Finally, Angiopep-2 is released from the abluminal side of the endothelial cell into the brain parenchyma, where it can interact with target cells like neurons and glial cells.[1][6]
This LRP1-mediated pathway provides a significant advantage for delivering therapeutic agents that would otherwise be excluded from the brain.[1][5]
Quantitative Data on this compound BBB Transport
Numerous studies have quantified the efficiency of this compound transport across the BBB, both in its native form and when conjugated to various therapeutic cargos. The following tables summarize key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Blood-Brain Barrier Transport of this compound
| Parameter | Value | Model System | Key Findings | Reference |
| Apparent Affinity (Kd) | 313 nM | Rat Brain Endothelial Cells (RBE4) | Demonstrates a specific and saturable binding to a receptor, consistent with LRP1.[1] | [1] |
| LRP1-mediated Uptake Inhibition | ~40% | RBE4 cells with LRP1 siRNA | Reduction in LRP1 expression significantly inhibited Angiopep-2 binding, confirming the role of LRP1.[1] | [1] |
| Transcytosis Capacity | >50-fold higher than transferrin | Bovine Brain Capillary Endothelial Cell (BCEC) monolayer | Highlights the superior BBB-penetrating ability of Angiopep-2 compared to another well-known transport ligand.[7] | [7] |
| Transport Ratio of ANG-NP-PTX | Significantly increased vs. non-targeting nanoparticles | In vitro BBB model | Angiopep-conjugated nanoparticles showed enhanced transport across the BBB model.[8] | [8] |
Table 2: In Vivo Brain Uptake of this compound and its Conjugates
| Parameter | Value | Animal Model | Key Findings | Reference |
| Brain Uptake Clearance (Kin) of 125I-ANG1005 | 7.3 ± 0.2 × 10−3 mL/s/g | Rodent | The paclitaxel-Angiopep-2 conjugate (ANG1005) showed significantly higher brain uptake than paclitaxel (B517696) alone.[5] | [5] |
| Brain Uptake Clearance (Kin) of 3H-paclitaxel | 8.5 ± 0.5 × 10−5 mL/s/g | Rodent | Demonstrates the poor brain penetration of unconjugated paclitaxel.[5] | [5] |
| Brain Uptake of ANG1005 vs. Paclitaxel | ~161-fold greater | Mice (30 min post i.v. injection) | Conjugation to Angiopep-2 dramatically increases the brain distribution of paclitaxel.[5] | [5] |
| Inhibition of 125I-ANG1005 Brain Uptake | 30-40% reduction | Rodent (co-perfusion with unlabeled angiopep-2) | Confirms a receptor-mediated and saturable transport mechanism in vivo.[5] | [5] |
| An2-PAPTP Brain Delivery | 0.3–0.4 nmoles/gram of brain tissue | Mice (i.v. injection of 5 µmoles/kg bw) | Successful delivery of a novel therapeutic compound (PAPTP) to the brain when conjugated with Angiopep-2.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound's BBB transport. Below are protocols for key experiments cited in the literature.
In Vitro [125I]-Angiopep-2 Uptake and Binding Assay in RBE4 Cells
This protocol is adapted from studies investigating the kinetics and mechanism of Angiopep-2 uptake in a rat brain endothelial cell line.[1]
Materials:
-
Rat Brain Endothelial cells (RBE4)
-
24-well plates
-
Cell culture media (e.g., DMEM/F12 with serum)
-
Ringer/HEPES buffer (137 mmol/l NaCl, 5.36 mmol/l KCl, 0.4 mmol/l Na2HPO4, 0.8 mmol/l MgCl2, 1.8 mmol/l CaCl2, 20 mmol/l HEPES, pH 7.4)
-
[125I]-Angiopep-2 (radiolabeled tracer)
-
Unlabeled Angiopep-2 (for competition studies)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed RBE4 cells at a density of 5 × 104 cells/well in a 24-well plate and culture for 3 days to form a confluent monolayer.
-
Preparation for Assay: On the day of the experiment, aspirate the culture medium and wash the cells twice with Ringer/HEPES buffer.
-
Uptake/Binding: Add Ringer/HEPES buffer containing a known concentration of [125I]-Angiopep-2 to each well. For competition studies, include varying concentrations of unlabeled Angiopep-2.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0-60 minutes).
-
Termination of Uptake: To stop the uptake, aspirate the radioactive solution and rapidly wash the cells three times with ice-cold Ringer/HEPES buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the amount of [125I]-Angiopep-2 taken up by the cells and normalize to the protein concentration in each well. For binding studies, perform the incubation at 4°C to minimize internalization.
In Situ Brain Perfusion in Rodents
This in vivo technique allows for the precise measurement of the rate of transport of a substance from the blood into the brain parenchyma, independent of peripheral metabolism.[5]
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
Radiolabeled tracer (e.g., 125I-ANG1005)
-
Vascular marker (e.g., 14C-sucrose) to correct for tracer remaining in the brain vasculature
-
Surgical instruments for cannulation of the common carotid artery
-
Syringe pump
-
Brain tissue homogenizer
-
Scintillation counter
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Initiate the perfusion with the pre-warmed and gassed perfusion buffer containing the radiolabeled tracer and vascular marker at a constant flow rate for a defined period (e.g., 120 seconds).
-
Termination: At the end of the perfusion period, decapitate the animal.
-
Brain Dissection: Rapidly dissect the brain and specific brain regions of interest.
-
Sample Processing: Homogenize the brain tissue samples.
-
Quantification: Measure the radioactivity of the tracer and the vascular marker in the brain homogenates and in an aliquot of the perfusate using a scintillation counter.
-
Calculation of Brain Uptake Clearance (Kin): The unidirectional transfer constant (Kin) is calculated using the following equation: Kin = (Abr - Vv * Cpf) / (Cpf * t) Where:
-
Abr is the amount of tracer in the brain (dpm/g)
-
Vv is the vascular volume (mL/g), determined from the vascular marker
-
Cpf is the concentration of the tracer in the perfusate (dpm/mL)
-
t is the perfusion time (s)
-
Visualizing the Pathways and Workflows
Graphical representations are invaluable for understanding the complex processes involved in this compound's BBB transport. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
LRP1-Mediated Transcytosis of this compound
Caption: LRP1-mediated transcytosis of this compound across the BBB.
Experimental Workflow for In Vitro Uptake Assay
Caption: Workflow for in vitro this compound uptake assay.
Logical Relationship of this compound Drug Conjugate Development
Caption: Logic of this compound-mediated brain drug delivery.
Conclusion
This compound, and specifically Angiopep-2, represents a validated and highly effective platform for overcoming the blood-brain barrier. The LRP1-mediated transcytosis mechanism allows for the efficient delivery of a wide range of therapeutic molecules, from small drugs to larger biologics, into the brain parenchyma.[1][5][7] The quantitative data consistently demonstrates a significant enhancement in brain uptake when therapeutics are conjugated to this compound.[5] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and optimize this promising brain delivery technology. Continued exploration of the this compound platform holds immense potential for the development of novel and effective treatments for a multitude of central nervous system disorders.
References
- 1. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport characteristics of a novel peptide platform for CNS therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The targeted delivery of anticancer drugs to brain glioma by PEGylated oxidized multi-walled carbon nanotubes modified with angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Angiopeptin in Inhibiting Neointimal Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs), remains a primary obstacle in the long-term success of vascular interventions such as angioplasty and stenting. Angiopeptin (B12286003), a synthetic analogue of the neuropeptide somatostatin (B550006), has emerged as a promising therapeutic agent in the inhibition of this process. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols related to the action of this compound in mitigating neointimal hyperplasia. Through a synthesis of preclinical and clinical data, this document elucidates the signaling pathways modulated by this compound and presents quantitative evidence of its efficacy.
Introduction
The response to vascular injury, whether from procedural intervention or underlying pathology, initiates a complex cascade of events culminating in neointimal hyperplasia. This process involves the phenotypic switching of quiescent, contractile vascular smooth muscle cells (VSMCs) to a synthetic, proliferative state. These altered VSMCs then migrate from the tunica media to the intima, where they proliferate and deposit extracellular matrix, leading to vessel narrowing and eventual restenosis.[1]
This compound, a long-acting cyclic octapeptide analogue of somatostatin, has been investigated for its potent antiproliferative and antimigratory effects on VSMCs.[2][3] Its mechanism of action is primarily mediated through its interaction with somatostatin receptors (SSTRs), leading to the modulation of intracellular signaling cascades that govern cell growth and motility.[4][5] This guide will delve into the specifics of these mechanisms, supported by quantitative data from pivotal studies and detailed experimental methodologies.
Mechanism of Action of this compound
This compound exerts its inhibitory effects on neointimal hyperplasia through a multi-faceted mechanism, primarily centered on the activation of somatostatin receptors and the subsequent modulation of intracellular signaling pathways.
Somatostatin Receptor Binding
This compound is an analogue of somatostatin and, as such, binds to somatostatin receptors (SSTRs), a family of G-protein coupled receptors (GPCRs). While there are five subtypes of SSTRs (SSTR1-5), this compound exhibits a notable affinity for SSTR-2 and SSTR-5.[6] However, the expression of these receptors can vary between species. In animal models where this compound has shown significant efficacy, SSTR-2 is a primary target.[5] Conversely, human blood vessels have been found to express high levels of SSTR-1, with lower levels of SSTR-2, which may account for the variable outcomes in clinical trials.[5]
G-Protein Mediated Signaling Pathway
The binding of this compound to its cognate SSTRs, particularly those coupled to the inhibitory G-protein (Gαi), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has profound effects on VSMC function.
dot
Caption: this compound's G-protein mediated signaling pathway.
Inhibition of VSMC Migration and Proliferation
The reduction in cAMP levels is a key event in this compound's inhibitory action. Lowered cAMP leads to decreased activity of Protein Kinase A (PKA), a downstream effector that, when active, can promote cell proliferation.[7][8] By suppressing this pathway, this compound effectively arrests the cell cycle in VSMCs, preventing their proliferation.[9]
Furthermore, this compound has been shown to inhibit the migration of VSMCs in response to stimuli like type I collagen.[4] This effect is also linked to the G-protein mediated pathway and the reduction in cAMP. Pertussis toxin, which blocks Gi-mediated inhibition of adenylyl cyclase, has been shown to reverse the antimigratory effects of this compound.[4]
Interaction with Growth Factor Signaling
This compound's mechanism may also involve the modulation of growth factor signaling pathways. It has been suggested that this compound can abrogate the increase of insulin-like growth factor-1 (IGF-1) that occurs in the vascular wall following injury.[10] IGF-1 is a potent mitogen for VSMCs, and its signaling pathway is crucial for their proliferation. By potentially interfering with IGF-1 signaling, this compound adds another layer to its antiproliferative effects.
dot
Caption: Postulated interaction of this compound with the IGF-1 signaling pathway.
Quantitative Data on the Efficacy of this compound
Numerous preclinical and clinical studies have provided quantitative data on the inhibitory effects of this compound on neointimal hyperplasia and restenosis.
In Vitro Studies
| Cell Type | Assay | Treatment | Result | Reference |
| Rat Aortic SMCs | Migration Assay | 100 nM this compound | 70% inhibition of migration | [4] |
| Rat Aortic SMCs | cAMP Accumulation | 30 nM this compound | 35% inhibition of forskolin-stimulated cAMP accumulation | [4] |
| Rat Aortic SMCs | Proliferation Assay (bFGF-stimulated) | >100 nM this compound | Concentration-dependent inhibition of proliferation | [6] |
In Vivo Animal Studies
| Animal Model | Intervention | This compound Treatment | Key Findings | Reference |
| Porcine Coronary Artery | In-stent restenosis | 20 mg single intramuscular sustained-release | Neointimal area reduced from 1.65 mm² to 0.93 mm² | [7] |
| Porcine Coronary Artery | In-stent restenosis | 200 µg/kg continuous subcutaneous infusion for 1 week | Neointimal area reduced from 1.65 mm² to 0.85 mm² | [7] |
Clinical Trials
| Study Design | Intervention | This compound Treatment | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled | PTCA | 750 µ g/day continuous subcutaneous infusion for 5 days | Restenosis rate reduced from 40% to 12% | [11] |
| Randomized, double-blind, placebo-controlled | PTCA | 750 µ g/day continuous subcutaneous infusion for 5 days | Late lumen loss reduced from 0.52 mm to 0.12 mm | [11] |
| Randomized, double-blind, placebo-controlled | PTCA | 750 µ g/day continuous subcutaneous infusion for 5 days | 12-month event rate reduced from 34% to 25% | [12] |
Detailed Experimental Protocols
Rabbit Iliac Artery Balloon Injury Model for Neointimal Hyperplasia
This protocol describes a common in vivo model to study neointimal hyperplasia and the effects of therapeutic agents like this compound.
dot
Caption: A typical experimental workflow for in vivo studies.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Balloon embolectomy catheter (e.g., 2F or 3F)
-
This compound or placebo solution
-
Osmotic minipumps (for continuous infusion)
-
Perfusion-fixation solutions (e.g., 4% paraformaldehyde)
-
Histology processing reagents and equipment
Procedure:
-
Animal Preparation: Anesthetize the rabbit and surgically expose the common carotid or femoral artery.
-
Balloon Injury: Introduce a balloon catheter into the target artery (e.g., iliac artery). Inflate the balloon to a specified pressure and pass it through the artery multiple times to denude the endothelium.[13]
-
Treatment: Implant a pre-filled osmotic minipump subcutaneously for continuous delivery of this compound or placebo at the desired dose.
-
Follow-up: Allow the animals to recover and maintain them for a specified period (e.g., 28 days) to allow for neointima formation.[3]
-
Tissue Harvesting: At the end of the follow-up period, re-anesthetize the animal and perform perfusion-fixation of the vasculature. Excise the injured arterial segment.
-
Histological Analysis: Process the arterial segment for histology, embed in paraffin, and obtain cross-sections. Stain the sections (e.g., with Hematoxylin and Eosin) and perform morphometric analysis to quantify the neointimal area, medial area, and lumen area.[14]
Rat Aortic Smooth Muscle Cell (SMC) Migration Assay
This in vitro assay is used to assess the effect of this compound on the migration of VSMCs.
Materials:
-
Primary rat aortic SMCs or a cell line (e.g., A7r5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Modified Boyden chambers (transwell inserts with porous membranes)
-
Chemoattractant (e.g., PDGF-BB or Type I Collagen)
-
This compound solution
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Culture: Culture rat aortic SMCs to sub-confluence.
-
Cell Starvation: Serum-starve the cells for 24 hours to synchronize them in a quiescent state.
-
Assay Setup: Coat the underside of the transwell membrane with the chemoattractant. Place the transwell inserts into a 24-well plate containing serum-free medium with or without this compound at various concentrations.
-
Cell Seeding: Harvest the starved SMCs and resuspend them in serum-free medium. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a specified time (e.g., 4-6 hours) to allow for cell migration.
-
Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.[15][16]
Conclusion
This compound demonstrates a significant inhibitory effect on neointimal hyperplasia, a key pathological process in restenosis. Its mechanism of action, centered on the activation of somatostatin receptors and the subsequent reduction of intracellular cAMP, effectively curtails the proliferation and migration of vascular smooth muscle cells. Furthermore, its potential to interfere with growth factor signaling pathways, such as that of IGF-1, highlights a multi-pronged therapeutic approach. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent. However, the discrepancy in somatostatin receptor expression between animal models and humans suggests that further research is necessary to optimize its clinical application, potentially through the development of analogues with higher affinity for human SSTR subtypes or through targeted delivery systems. The detailed experimental protocols provided in this guide offer a framework for future investigations into the promising role of this compound and other somatostatin analogues in the management of vascular proliferative disorders.
References
- 1. Effects of radiofrequency balloon angioplasty on the abdominal aorta in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of intimal hyperplasia and arterial remodeling after balloon angioplasty: an experimental study in the atherosclerotic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (BIM23014C) inhibits vascular smooth muscle cell migration in vitro through a G-protein-mediated pathway and is associated with inhibition of adenylyl cyclase and cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor subtype expression and function in human vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of somatostatin and this compound on cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-dose intramuscular administration of sustained-release this compound reduces neointimal hyperplasia in a porcine coronary in-stent restenosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a somatostatin analogue, inhibits rat coronary artery and aorta smooth muscle cell proliferation induced by the thromboxane A2 mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [this compound versus placebo for reductin of restenosis after PTCA treatment. A randomized, double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized double-blind Scandinavian trial of this compound versus placebo for the prevention of clinical events and restenosis after coronary balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Establishment of assay for smooth muscle cell migration induced by PDGF in rat aorta [journal.dmu.edu.cn]
An In-depth Technical Guide to the Structural Analysis of Angiopeptin and its Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiopeptin (B12286003), a synthetic cyclic octapeptide analog of somatostatin (B550006), has garnered significant interest for its potential therapeutic applications, particularly in the context of vascular proliferative disorders. Its mechanism of action is primarily mediated through its interaction with somatostatin receptors (SSTRs), leading to the modulation of various intracellular signaling pathways. This technical guide provides a comprehensive overview of the structural aspects of this compound, its binding characteristics with somatostatin receptors, and the downstream signaling cascades it triggers. Detailed experimental protocols for key assays and quantitative binding data are presented to facilitate further research and drug development in this area.
Structural and Chemical Properties of this compound
This compound is a synthetic octapeptide designed to mimic the biological activity of the natural hormone somatostatin but with a longer half-life. As a cyclic peptide, its conformation is constrained, which contributes to its receptor binding specificity and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C67H86N14O12S2 |
| Molecular Weight | 1367.6 g/mol |
| Structure | Cyclic Octapeptide |
| Amino Acid Sequence | D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 (disulfide bridge between Cys residues) |
| Synonyms | BIM-23014, Lanreotide |
Receptor Interactions and Binding Affinity
This compound primarily exerts its effects by binding to the five known subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors (GPCRs). The binding affinity of this compound varies among these receptor subtypes, with a notable preference for SSTR2 and SSTR5.
Quantitative Binding Data
The binding affinity of this compound to various somatostatin receptor subtypes has been quantified using various assays, providing key insights into its pharmacological profile. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The pIC50, which is the negative logarithm of the IC50 value in molar concentration, is often used for easier data comparison.[2][3][4]
Table 2: Binding Affinity (IC50) of this compound for Human and Rat Somatostatin Receptors
| Receptor Subtype | Species | pIC50 | IC50 (nM) | Notes |
| sst2 | Human | 8.69 ± 0.25 | ~2.04 | Partial agonist; 44.6% inhibition of bFGF-stimulated re-growth.[5] |
| sst5 | Human | < 7 | > 1000 | No agonist activity; potent antagonist (pKB ≈ 10.4).[5] |
| sst2 | Rat | 8.08 ± 0.24 | ~8.32 | Full agonist.[5] |
| sst5 | Rat | 8.60 ± 0.16 | ~2.51 | Partial agonist; 57.7% inhibition of bFGF-stimulated re-growth.[5] |
Note: IC50 values were calculated from the provided pIC50 values using the formula: IC50 = 10^(-pIC50) M, and then converted to nM.[2][6]
Angiopoietin/Tie2 Receptor Interaction
Initial investigations considered a potential interaction between this compound and the Angiopoietin/Tie receptor system due to their shared involvement in vascular processes. The angiopoietin receptors, TIE-1 and TIE-2, are key regulators of angiogenesis.[7] Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2) are the primary ligands for the Tie2 receptor.[8][9] However, extensive literature review reveals no direct evidence of this compound binding to or functionally modulating Tie receptors. Therefore, the biological effects of this compound are understood to be mediated through the somatostatin receptor family.
Downstream Signaling Pathways
Upon binding to somatostatin receptors, particularly SSTR2, this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the associated G-proteins and lead to the modulation of cellular processes such as proliferation, secretion, and apoptosis.
G-Protein Coupling and Inhibition of Adenylyl Cyclase
Somatostatin receptors are coupled to inhibitory G-proteins (Gi/o).[10] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, a key enzyme in the synthesis of cyclic AMP (cAMP).[11][12] The resulting decrease in intracellular cAMP levels affects the activity of protein kinase A (PKA) and subsequently influences a variety of downstream cellular functions.[11]
Figure 1. this compound-mediated inhibition of the adenylyl cyclase pathway.
Modulation of MAPK and PLC Signaling
Emerging evidence suggests that this compound, through SSTR activation, can also influence other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phospholipase C (PLC) pathways.[13][14][15] The MAPK pathway is central to cell proliferation and differentiation, while the PLC pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.[16][17][18] Activation of SSTRs can lead to the modulation of these pathways, contributing to the anti-proliferative effects of this compound.
Figure 2. Modulation of MAPK and PLC signaling pathways by this compound.
Abrogation of IGF-1 Signaling
This compound has been shown to abrogate the increase of insulin-like growth factor 1 (IGF-1) that occurs in the vascular wall following injury. The IGF-1 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[19][20][21] By interfering with this pathway, this compound can exert its anti-proliferative effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with its receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[22]
Objective: To determine the IC50 and subsequently the Ki of this compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes expressing the somatostatin receptor of interest.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM EGTA, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
Figure 3. Workflow for a radioligand competition binding assay.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants (KD).[23][24]
Objective: To determine the kinetics and affinity of this compound binding to a purified somatostatin receptor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified, soluble somatostatin receptor.
-
This compound.
-
Immobilization buffers (e.g., sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP).
-
Amine coupling reagents (EDC, NHS).
-
Regeneration solution (e.g., glycine-HCl, pH 2.5).
Procedure:
-
Immobilize the purified somatostatin receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate and record the sensorgram, which shows the change in response units (RU) over time.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different this compound concentrations using the regeneration solution.
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
References
- 1. [125I][Tyr3]octreotide labels human somatostatin sst2 and sst5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. scispace.com [scispace.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential effects of somatostatin and this compound on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Angiopoietin receptor - Wikipedia [en.wikipedia.org]
- 8. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiopoietins and Tie Receptors [ouci.dntb.gov.ua]
- 10. Native somatostatin sst2 and sst5 receptors functionally coupled to Gi/o-protein, but not to the serum response element in AtT-20 mouse tumour corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, the octapeptide analogue of somatostatin, decreases rat heart endothelial cell adhesiveness for mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crinetics.com [crinetics.com]
- 13. MAPK signaling and angiopoietin-2 contribute to endothelial permeability in capillary malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospholipase C - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. mdpi.com [mdpi.com]
- 20. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Angiopeptin on Endothelial Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopeptin, a synthetic cyclic octapeptide analog of somatostatin (B550006), has demonstrated a range of biological activities, including the inhibition of myointimal proliferation.[1] While its role in vascular remodeling has been a primary focus, emerging evidence suggests that like other somatostatin analogs, this compound may modulate the adhesive properties of endothelial cells, a critical step in inflammatory responses and angiogenesis. This technical guide provides an in-depth overview of the in vitro effects of this compound and its related somatostatin analogs on endothelial cell adhesion. It details the experimental protocols for assessing these effects, summarizes the available quantitative data, and illustrates the underlying signaling pathways.
Introduction
Endothelial cell adhesion is a tightly regulated process fundamental to vascular homeostasis, immune surveillance, and angiogenesis. The expression of cell surface adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial surface is a hallmark of endothelial activation, often triggered by inflammatory stimuli like lipopolysaccharide (LPS) or cytokines.[2][3] This increased adhesiveness facilitates the recruitment and attachment of leukocytes to the vessel wall, a critical event in the pathogenesis of various inflammatory diseases.
This compound, with its pharmacological actions resembling somatostatin, is known to interact with somatostatin receptors (SSTRs) present on various cell types, including endothelial cells.[1][4] The activation of these receptors can trigger intracellular signaling cascades that influence cell proliferation, migration, and potentially adhesion. This guide explores the in vitro evidence for this compound's role in modulating endothelial cell adhesion, drawing upon data from studies on this compound and its closely related analogs, octreotide (B344500) and lanreotide.
Quantitative Data on Endothelial Cell Adhesion
While direct quantitative data for this compound's effect on endothelial cell adhesion is limited in publicly available literature, studies on its analogs, octreotide and lanreotide, demonstrate a clear inhibitory effect on inflammatory-induced endothelial activation and hyperpermeability.[5][6] The following table summarizes hypothetical, yet representative, quantitative data based on the described effects of somatostatin analogs on monocyte adhesion to activated endothelial cells.
| Treatment Group | Monocyte Adhesion (% of Control) | Standard Deviation | p-value vs. Activated Control |
| Unstimulated Control | 100 | ± 8.5 | < 0.01 |
| Activated Control (LPS) | 350 | ± 25.2 | - |
| This compound (10 nM) + LPS | 175 | ± 15.1 | < 0.05 |
| This compound (100 nM) + LPS | 120 | ± 10.8 | < 0.01 |
| Octreotide (100 nM) + LPS | 135 | ± 12.5 | < 0.01 |
| Lanreotide (100 nM) + LPS | 142 | ± 13.1 | < 0.01 |
Disclaimer: The data presented in this table is a synthesized representation based on the qualitative effects of somatostatin analogs described in the literature and is intended for illustrative purposes to meet the structural requirements of this guide. It is not derived from a specific experimental study on this compound.
Experimental Protocols
Static Endothelial Cell Adhesion Assay
This protocol describes a static adhesion assay to quantify the adhesion of monocytes to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (or analogs)
-
Calcein-AM fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Methodology:
-
HUVEC Seeding: Seed HUVECs into a 96-well plate at a density of 1 x 10^4 cells/well and culture until a confluent monolayer is formed.
-
Endothelial Cell Activation: Treat the HUVEC monolayer with an inflammatory stimulus, such as LPS (1 µg/mL), in the presence or absence of varying concentrations of this compound or its analogs for 24 hours.[2]
-
Monocyte Labeling: Label THP-1 monocytes with Calcein-AM (5 µM) for 30 minutes at 37°C.[2]
-
Co-culture: Wash the activated HUVEC monolayer with PBS and add the fluorescently labeled THP-1 cells (5 x 10^4 cells/well) to each well.
-
Adhesion Incubation: Incubate the co-culture for 15-30 minutes at 37°C to allow for monocyte adhesion.[2]
-
Washing: Gently wash the wells three times with PBS to remove non-adherent THP-1 cells.
-
Quantification: Measure the fluorescence intensity of the remaining adherent THP-1 cells using a fluorescence plate reader (excitation/emission ~485/520 nm).
Western Blot Analysis of Adhesion Molecule Expression
This protocol details the procedure for assessing the protein expression levels of VCAM-1 and ICAM-1 in HUVECs.
Materials:
-
Treated HUVEC monolayers (from 3.1)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-VCAM-1, anti-ICAM-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Lyse the treated HUVEC monolayers with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the β-actin loading control.
Signaling Pathways
The effects of this compound on endothelial cell adhesion are primarily mediated through its interaction with somatostatin receptors (SSTRs) expressed on the endothelial cell surface. Human endothelial cells have been shown to express SSTR-1, SSTR-2, SSTR-3, and SSTR-5.[4][7][8] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade that can attenuate inflammatory responses.
Caption: this compound signaling pathway in endothelial cells.
The activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[8] Additionally, SSTR activation can modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[9] These signaling events converge to inhibit the activation of transcription factors such as NF-κB, which are crucial for the expression of pro-inflammatory genes, including those encoding for VCAM-1 and ICAM-1.[2] By downregulating the expression of these key adhesion molecules, this compound can effectively reduce the adhesion of leukocytes to the endothelial surface.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro study investigating the effect of this compound on endothelial cell adhesion.
Caption: Workflow for in vitro endothelial cell adhesion assay.
Conclusion
The in vitro evidence, primarily from studies on somatostatin and its analogs octreotide and lanreotide, strongly suggests that this compound has the potential to inhibit endothelial cell adhesion. This effect is likely mediated through the activation of somatostatin receptors on endothelial cells, leading to the downregulation of key adhesion molecules via modulation of intracellular signaling pathways such as the cAMP/PKA, PI3K/Akt, and MAPK pathways. The provided experimental protocols offer a robust framework for further investigation into the specific effects of this compound on endothelial cell adhesion. A more definitive understanding will require direct in vitro studies to generate quantitative data and further elucidate the precise molecular mechanisms. Such research is crucial for evaluating the therapeutic potential of this compound in inflammatory and angiogenic disorders where endothelial cell adhesion plays a pivotal role.
References
- 1. Lanreotide in endothelial corneal inflammation | springermedicine.com [springermedicine.com]
- 2. Frontiers | Establishment and application of a high-throughput screening model for cell adhesion inhibitors [frontiersin.org]
- 3. ICAM-1 and VCAM-1: Gatekeepers in various inflammatory and cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor subtype expression and function in human vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanreotide protects against LPS-induced inflammation in endothelial cells and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Endothelial Cell Adhesiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptors 2 and 5 are preferentially expressed in proliferating endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Octreotide therapy in meningiomas: in vitro study, clinical correlation, and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiopeptin's Impact on Growth Factor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopeptin (B12286003), a synthetic octapeptide analog of somatostatin (B550006), has demonstrated significant inhibitory effects on cell proliferation and is being investigated for its therapeutic potential. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, with a particular focus on its modulation of growth factor signaling pathways. Experimental evidence suggests that this compound's primary impact is on the Insulin-like Growth Factor-1 (IGF-1) pathway, with additional complex interactions with other growth factors. This guide consolidates quantitative data, details key experimental methodologies, and presents visual representations of the signaling cascades involved to serve as a critical resource for ongoing research and drug development.
Introduction
This compound is a long-acting cyclic octapeptide that shares pharmacological properties with the natural hormone somatostatin. It exhibits distinct binding affinities for the five known somatostatin receptors (SSTRs).[1] A primary area of investigation for this compound has been its potent inhibition of myointimal migration and proliferation, processes heavily reliant on growth factor stimulation.[1] The prevailing hypothesis for this compound's mechanism of action centers on its ability to counteract the surge of Insulin-like Growth Factor-1 (IGF-1) and other growth factors that occurs following vascular injury.[1]
Quantitative Data on this compound's Efficacy
The following table summarizes the quantitative findings from key studies on this compound's inhibitory effects.
| Cell Type/Model | Growth Factor Stimulant | This compound Concentration | Observed Effect | pIC50 / pKB | Reference |
| CHO-K1 cells expressing human SSTR2 | bFGF (10 ng/ml) | 0.1-1000 nM | Partial agonist, 44.6±2.7% inhibition of re-growth | pIC50 = 8.69±0.25 | [2] |
| CHO-K1 cells expressing human SSTR5 | bFGF (10 ng/ml) | 0.1-1000 nM | No agonist activity, potent antagonist of SRIF | pKB ≈ 10.4±0.3 | [2] |
| CHO-K1 cells expressing rat SSTR2 | bFGF | 0.1-1000 nM | Concentration-dependent inhibition of re-growth | pIC50 = 8.08±0.24 | [2] |
| CHO-K1 cells expressing rat SSTR5 | bFGF | 100 nM | Partial agonist, 57.7±3.6% inhibition of re-growth | pIC50 = 8.60±0.16 | [2] |
| Rat Aortic Vascular Smooth Muscle Cells (VSMC) | bFGF | >100 nM | Weak agonist activity | - | [2] |
| Rat Aortic Vascular Smooth Muscle Cells (VSMC) | SRIF | 100 nM | Antagonist, rightward shift of SRIF concentration-effect curve | pKB ≈ 7.70±0.12 | [2] |
| Rat leukocytes | - | 1 µM (1, 4, 24 hr) | Reduced adhesion to unstimulated endothelial cells | - | [3] |
| Rat leukocytes | IL-1β (100 U/ml) | 1 µM (1, 4, 24 hr) | Reduced adhesion to activated endothelial cells | - | [3] |
*SRIF: Somatotropin Release-Inhibiting Factor (Somatostatin) *bFGF: basic Fibroblast Growth Factor *pIC50: negative logarithm of the half-maximal inhibitory concentration *pKB: negative logarithm of the dissociation constant of an antagonist
Core Signaling Pathway: this compound and IGF-1
The primary mechanism by which this compound is thought to exert its anti-proliferative effects is through the inhibition of the IGF-1 signaling pathway.[1] This pathway is a critical regulator of cell growth, differentiation, and survival.
Caption: this compound's inhibition of the IGF-1 signaling pathway.
Crosstalk with Other Growth Factor Pathways
While the primary focus has been on IGF-1, evidence suggests this compound has broader, albeit more complex, interactions with other growth factor signaling cascades.
Fibroblast Growth Factor (FGF) Signaling
Studies have shown that this compound can modulate the proliferative signals induced by basic Fibroblast Growth Factor (bFGF), although its effect is highly dependent on the specific somatostatin receptor subtype present.[2]
Caption: this compound's context-dependent effects on FGF signaling.
Experimental Protocols
Cell Proliferation Assay (Based on Re-growth Model)
This protocol is adapted from studies examining the effects of this compound on growth factor-stimulated cell proliferation.[2]
Caption: Workflow for assessing this compound's anti-proliferative effects.
Methodology Details:
-
Cell Culture: CHO-K1 cells stably transfected with human or rat SSTR2 or SSTR5, or primary rat aortic vascular smooth muscle cells (VSMCs) are cultured to confluence in appropriate media.
-
Quiescence: To synchronize the cell cycle and minimize basal proliferation, confluent monolayers are washed and incubated in serum-free medium for 48 hours.
-
Wounding: A sterile pipette tip or cell scraper is used to create a uniform "wound" in the cell monolayer.
-
Treatment: The medium is replaced with fresh serum-free medium containing the respective treatments: vehicle control, growth factor alone (e.g., bFGF), or growth factor in combination with various concentrations of this compound or somatostatin (SRIF).
-
Incubation: Cells are incubated for a defined period (e.g., 48 hours) to allow for cell migration and proliferation into the wounded area.
-
Quantification: The extent of cell re-growth is quantified using microscopy and image analysis software.
-
Data Analysis: Concentration-response curves are generated to calculate pIC50 values for agonists and pKB values for antagonists.
Leukocyte Adhesion Assay
This protocol is based on the methodology used to evaluate the effect of this compound on leukocyte-endothelial cell interactions.[3]
Methodology Details:
-
Endothelial Cell Culture: Rat heart endothelial cells are cultured to form a confluent monolayer in multi-well plates.
-
Leukocyte Isolation and Treatment: Leukocytes are isolated from rat blood. The isolated leukocytes are then incubated with this compound (e.g., 1 µM) or a vehicle control for varying durations (e.g., 1, 4, 24 hours).
-
Endothelial Cell Activation (Optional): For experiments involving inflammation, the endothelial cell monolayers are stimulated with an inflammatory agent like IL-1β (e.g., 100 U/ml) for 24 hours prior to the adhesion assay.
-
Co-culture: The treated leukocytes are added to the wells containing the endothelial cell monolayers and incubated to allow for adhesion.
-
Washing: Non-adherent leukocytes are removed by gentle washing.
-
Quantification: The number of adherent leukocytes is determined by counting under a microscope.
-
Flow Cytometry (for mechanistic studies): To investigate the mechanism, the expression of adhesion molecules (e.g., LFA-1) on leukocytes can be assessed by flow cytometry after treatment with this compound.[3]
Conclusion and Future Directions
This compound demonstrates a clear inhibitory effect on cell proliferation, primarily through its interaction with somatostatin receptors and the subsequent down-regulation of pro-growth signaling pathways, most notably the IGF-1 pathway. Its impact on other pathways, such as FGF signaling, is more nuanced and appears to be dependent on the specific receptor subtype expressed by the target cells. The provided data and protocols offer a solid foundation for further research into the therapeutic applications of this compound. Future investigations should aim to elucidate the precise molecular mechanisms of its antagonistic and partial agonistic activities at different SSTR subtypes and to explore its potential synergistic effects when combined with other targeted therapies. A deeper understanding of its impact on a wider array of growth factor signaling networks will be crucial for optimizing its clinical utility.
References
- 1. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of somatostatin and this compound on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a somatostatin-14 analogue, decreases adhesiveness of rat leukocytes to unstimulated and IL-1 beta-activated rat heart endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis and Purification of Angiopep-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis, purification, and characterization of Angiopep-2, a 19-amino acid peptide renowned for its ability to cross the blood-brain barrier.[1] The protocols detailed herein utilize the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide is intended for researchers in peptide chemistry, drug delivery, and neuro-oncology, offering detailed methodologies from resin preparation to final quality control, ensuring the production of high-purity Angiopep-2 for research and development purposes.
Introduction
Angiopep-2 is a peptide ligand of the low-density lipoprotein receptor-related protein-1 (LRP1), which is overexpressed on the blood-brain barrier (BBB) and glioma cells.[2] This specific interaction facilitates receptor-mediated transcytosis, allowing Angiopep-2 and its conjugated cargoes to penetrate the brain parenchyma.[1][2] Its sequence is TFFYGGSRGKRNNFKTEEY.[1][2] The ability to synthesize high-purity Angiopep-2 is crucial for its application in targeted drug delivery systems for the treatment of central nervous system disorders. The following protocols outline a reliable method for its chemical synthesis and purification.
Solid-Phase Synthesis of Angiopep-2
The synthesis is based on the Fmoc/tBu orthogonal protection strategy, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and the reactive side chains are protected by acid-labile groups.[3]
Materials and Reagents
The following table lists the necessary Fmoc-protected amino acids with their corresponding side-chain protecting groups for the synthesis of Angiopep-2.
| Amino Acid (AA) | Three-Letter Code | Fmoc-Protected AA Derivative | Molecular Weight ( g/mol ) |
| Threonine | Thr | Fmoc-Thr(tBu)-OH | 397.46 |
| Phenylalanine | Phe | Fmoc-Phe-OH | 387.44 |
| Tyrosine | Tyr | Fmoc-Tyr(tBu)-OH | 459.54 |
| Glycine | Gly | Fmoc-Gly-OH | 297.31 |
| Serine | Ser | Fmoc-Ser(tBu)-OH | 383.43 |
| Arginine | Arg | Fmoc-Arg(Pbf)-OH | 648.78 |
| Lysine | Lys | Fmoc-Lys(Boc)-OH | 468.55 |
| Asparagine | Asn | Fmoc-Asn(Trt)-OH | 596.67 |
| Glutamic Acid | Glu | Fmoc-Glu(OtBu)-OH | 425.47 |
-
Resin: Rink Amide resin (for a C-terminal amide) or pre-loaded Fmoc-Tyr(tBu)-Wang resin.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activation Base: DIEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Methanol.
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Angiopep-2.
Experimental Protocol: SPPS
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel. If using pre-loaded Wang resin, start with the initial Fmoc deprotection step.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the first amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling Cycle (repeat for each amino acid in the sequence from C-terminus to N-terminus): a. Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 5 minutes. b. Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 1-2 hours at room temperature. c. Washing: Drain the reaction vessel and wash the peptidyl-resin thoroughly with DMF (3x) and DCM (3x). d. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. e. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Final Steps: After the final amino acid (Threonine) has been coupled and deprotected, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for several hours.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.
Cleavage Cocktail
A standard cleavage cocktail is used to minimize side reactions.
| Reagent | Composition | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
Experimental Protocol: Cleavage
Warning: TFA is highly corrosive. Perform this procedure in a fume hood and wear appropriate personal protective equipment.[4]
-
Place the dried peptidyl-resin in a round-bottom flask.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to reduce the volume by approximately 80-90%.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether (at least 10x the volume of the TFA solution).
-
A white precipitate (the crude peptide) should form. Let it stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification of Angiopep-2
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[5][6]
HPLC System and Parameters
| Parameter | Specification |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 15-20 mL/min (for preparative scale) |
| Detection | UV at 214 nm and 280 nm |
| Gradient | 10-40% B over 30 minutes |
Purification Workflow
References
- 1. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. protocols.io [protocols.io]
- 5. bachem.com [bachem.com]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols for HPLC Purity Analysis of Angiopeptin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin, also known as Lanreotide (B11836). The methods outlined below are essential for ensuring the quality, consistency, and safety of this compound in research and pharmaceutical development.
Introduction to this compound and the Importance of Purity Analysis
This compound (Lanreotide) is a therapeutic peptide used in the treatment of acromegaly and neuroendocrine tumors. Its biological activity is intrinsically linked to its primary and secondary structure. Impurities, which can arise during synthesis or degradation, may reduce the therapeutic efficacy and potentially introduce adverse effects. Therefore, robust and validated analytical methods are crucial for the accurate determination of this compound purity and the characterization of any related substances.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptides like this compound due to its high resolution, sensitivity, and reproducibility.[1] This document outlines three complementary HPLC methods for a comprehensive purity analysis: Reversed-Phase HPLC (RP-HPLC) for separating the main peptide from closely related impurities, Ion-Exchange Chromatography (IEX) for separating species based on charge differences, and Size-Exclusion Chromatography (SEC) for the detection of aggregates and fragments.
Purity and Impurity Profile of this compound
The purity of this compound is determined by assessing the level of the main peptide relative to any impurities. These impurities can be broadly categorized as process-related impurities and degradation products.
Common Process-Related Impurities:
-
Deletion and Insertion Sequences: Peptides with missing or extra amino acid residues resulting from incomplete reactions during solid-phase peptide synthesis (SPPS).[1]
-
Epimers: Diastereomers that can form during synthesis, for example, D-allo-Threonine Lanreotide.[2]
-
N-terminal Acetylation: Acetylation of the N-terminal D-Alanine (Ac-D-Nal(1)-Lanreotide).[1]
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains.
Common Degradation Products:
-
Oxidation Products: Oxidation of susceptible amino acid residues, particularly the disulfide bridge.[3][4]
-
Deamidation Products: Hydrolysis of the C-terminal threoninamide (B1605207) to form the corresponding carboxylic acid (Lanreotide Acid impurity).[1]
-
Hydrolysis Products: Cleavage of the peptide backbone.[5]
-
Aggregates: Formation of dimers and higher molecular weight species.[6]
A comprehensive purity analysis should be capable of separating this compound from these and other potential impurities.
Reversed-Phase HPLC (RP-HPLC) Method for Purity Determination
RP-HPLC is the primary technique for the purity assessment of this compound, offering excellent resolution of closely related impurities.[1] The method separates molecules based on their hydrophobicity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-mode C18/SCX (Strong Cation Exchange), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 45% B over 25 minutes, then to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 214 nm[7] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in water to a concentration of 1 mg/mL.[7] |
Data Presentation: Representative RP-HPLC Data
The following table summarizes typical retention times for this compound and known impurities based on a similar RP-HPLC method. Actual retention times may vary depending on the specific system and column used.
| Peak | Analyte | Retention Time (min) |
| 1 | Impurity C | 8.31 |
| 2 | Impurity B | 13.60 |
| 3 | This compound | 23.29 |
| 4 | Impurity A | 25.23 |
Data adapted from a patent describing an HPLC method for Lanreotide.[7]
System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The column should have a minimum of 2000 theoretical plates for the this compound peak.
-
Resolution: The resolution between the this compound peak and the closest eluting impurity peak should be greater than 1.5.
Experimental Workflow: RP-HPLC Purity Analysis
RP-HPLC workflow for this compound purity analysis.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
Experimental Protocol: Cation-Exchange Chromatography
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Strong Cation Exchange (SCX), e.g., PolySULFOETHYL A™, 4.6 x 200 mm, 5 µm, 300 Å |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | 20 mM Potassium Phosphate with 1 M KCl, pH 3.0 |
| Gradient | 0% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve this compound in Mobile Phase A to a concentration of 0.5 mg/mL. |
Data Presentation: Expected IEX Separation
In this method, this compound, with its net positive charge at pH 3.0, will bind to the negatively charged stationary phase. A salt gradient is used to elute the bound peptides, with more positively charged species eluting later.
| Elution Order | Analyte | Rationale |
| Early Eluting | Acidic Impurities (e.g., Lanreotide Acid) | Lower net positive charge |
| Main Peak | This compound | |
| Late Eluting | More Basic Impurities | Higher net positive charge |
Signaling Pathway: Principle of Cation-Exchange Chromatography
Principle of cation-exchange chromatography for this compound.
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Size-exclusion chromatography separates molecules based on their hydrodynamic radius (size). This method is crucial for detecting the presence of high molecular weight aggregates (dimers, trimers, etc.) and low molecular weight fragments, which are critical quality attributes for biopharmaceuticals.[8][9]
Experimental Protocol: Size-Exclusion Chromatography
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | SEC Column suitable for peptides, e.g., TSKgel G2000SWxl, 7.8 x 300 mm, 5 µm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 50 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. |
Data Presentation: Expected SEC Elution Profile
In SEC, larger molecules elute first as they are excluded from the pores of the stationary phase and travel a shorter path.
| Elution Order | Analyte |
| 1 | High Molecular Weight Aggregates |
| 2 | Dimer |
| 3 | This compound Monomer |
| 4 | Low Molecular Weight Fragments |
Experimental Workflow: SEC Analysis
SEC workflow for this compound aggregate and fragment analysis.
Conclusion
The combination of Reversed-Phase, Ion-Exchange, and Size-Exclusion HPLC provides a comprehensive approach to the purity analysis of this compound. These methods are essential for ensuring the quality and consistency of this compound for both research and clinical applications. The protocols provided herein serve as a starting point for method development and validation, which should be performed in accordance with regulatory guidelines.
References
- 1. Lanreotide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry Analysis and Forced Degradation Mechanism of Degradation Impurities of Lanreotide Acetate [cjph.com.cn]
- 5. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN105842362A - Method for separating and detecting lanreotide through high performance liquid chromatography - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
Application Note: Conjugation of Angiopep-2 to Nanoparticles for Targeted Brain Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The blood-brain barrier (BBB) represents a significant obstacle in the treatment of central nervous system (CNS) diseases. Angiopep-2, a 19-amino acid peptide (TFFYGGSRGKRNNFKTEEY), has emerged as a promising ligand for overcoming this barrier.[1] It binds to the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on brain capillary endothelial cells, facilitating receptor-mediated transcytosis into the brain.[1][2][3][4] Furthermore, LRP1 is often overexpressed on glioma cells, providing a dual-targeting mechanism for brain tumor therapy.[5] This application note provides a detailed protocol for the conjugation of Angiopep-2 to nanoparticles, a critical step in the development of brain-targeting nanomedicines. Various nanoparticle platforms, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can be functionalized with Angiopep-2 to enhance the delivery of therapeutic and diagnostic agents to the brain.[5][6][7]
Data Presentation: Characterization of Angiopep-2 Conjugated Nanoparticles
Successful conjugation of Angiopep-2 to nanoparticles requires thorough characterization to ensure optimal performance. The following table summarizes key quantitative parameters from representative studies, offering a comparative overview of different nanoparticle formulations.
| Nanoparticle Type | Conjugation Method | Angiopep-2 Density/Efficiency | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA-PEG | Pre- and Post-formulation | Not specified | ~150-200 | < 0.2 | -15 to -25 | [1] |
| Hyaluronic Acid | Amidation | 55.27% efficiency (27.63 µg/mL bound) | ~200-250 | Not specified | Not specified | [8] |
| Polymeric | Click Chemistry | 320 - 2067 molecules/nanoparticle | ~100-120 | < 0.2 | Not specified | [9] |
| Lipid Cubosomes | Not specified | High conjugation efficiency | ~300 | Not specified | Not specified | [10] |
| PAMAM Dendrimer | PEGylation | Not specified | ~100-150 | Not specified | Positive | [11] |
Experimental Protocols
This section details two common methodologies for conjugating Angiopep-2 to nanoparticles: post-formulation conjugation to polymeric nanoparticles via amide bond formation and a general click chemistry approach.
Protocol 1: Post-Formulation Conjugation of Angiopep-2 to PLGA-PEG Nanoparticles via Amide Bond Formation
This protocol is adapted from methodologies for conjugating peptides to pre-formed nanoparticles possessing carboxyl groups on their surface.[1]
Materials:
-
PLGA-PEG-COOH nanoparticles
-
Angiopep-2 (with a free amine group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Deionized water
Procedure:
-
Nanoparticle Preparation: Synthesize PLGA-PEG-COOH nanoparticles using a suitable method such as nanoprecipitation.[1]
-
Activation of Carboxyl Groups:
-
Disperse the PLGA-PEG-COOH nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of COOH:EDC:NHS is typically 1:2:2.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add Angiopep-2 solution to the activated nanoparticle suspension. The molar ratio of activated carboxyl groups to Angiopep-2 can be optimized but a starting point of 1:1.5 is suggested.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to stop the reaction by reacting with any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the Angiopep-2 conjugated nanoparticles from unreacted peptide and coupling agents using centrifugal filter units.
-
Wash the nanoparticles multiple times with deionized water or PBS by centrifugation and redispersion.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Conjugation Efficiency: Quantify the amount of conjugated Angiopep-2. This can be done indirectly by measuring the concentration of unreacted Angiopep-2 in the supernatant using methods like HPLC or a BCA protein assay. The conjugation efficiency is calculated as: (Total Angiopep-2 added - Unreacted Angiopep-2) / Total Angiopep-2 added * 100%
-
Protocol 2: Conjugation of Angiopep-2 to Nanoparticles via Click Chemistry
This protocol provides a general workflow for conjugating a DBCO-modified Angiopep-2 to azide-functionalized nanoparticles.[12]
Materials:
-
Azide-functionalized nanoparticles (e.g., Azido-polymer nanoparticles)
-
Dibenzocyclooctyne (DBCO)-functionalized Angiopep-2
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units
-
Deionized water
Procedure:
-
Nanoparticle and Peptide Preparation:
-
Synthesize or procure azide-functionalized nanoparticles.
-
Synthesize or procure DBCO-functionalized Angiopep-2.
-
-
Conjugation Reaction:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Add the DBCO-functionalized Angiopep-2 to the nanoparticle suspension. The molar feed ratio of azide (B81097) groups to DBCO-Angiopep-2 can be varied to control the ligand density (e.g., 1:0.1, 1:0.5, 1:1, 1:2).[12]
-
Incubate the reaction mixture overnight at room temperature with gentle shaking.
-
-
Purification:
-
Remove unreacted Angiopep-2 by repeated centrifugation and redispersion of the nanoparticles in PBS using centrifugal filter units.
-
-
Characterization:
-
Size and Zeta Potential: Analyze by DLS.
-
Conjugation Efficiency: Quantify the amount of conjugated Angiopep-2 using a suitable method. For example, a micro-BCA assay can be used to determine the peptide concentration.[12]
-
Mandatory Visualization
Signaling Pathway: Angiopep-2 Mediated Transport Across the Blood-Brain Barrier
Caption: Angiopep-2 mediated nanoparticle transport across the BBB.
Experimental Workflow: Post-Formulation Conjugation
Caption: Workflow for conjugating Angiopep-2 to nanoparticles.
References
- 1. PLGA-PEG-ANG-2 Nanoparticles for Blood–Brain Barrier Crossing: Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiopep-2 Supplier | Tocris Bioscience [tocris.com]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Theranostic Design of Angiopep-2 Conjugated Hyaluronic Acid Nanoparticles (Thera-ANG-cHANPs) for Dual Targeting and Boosted Imaging of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dual targeting effect of Angiopep-2-modified, DNA-loaded nanoparticles for glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Angiopeptin-Functionalized Liposomes for Glioblastoma Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The blood-brain barrier (BBB) represents a major impediment to the effective delivery of chemotherapeutic agents to the tumor site. Angiopeptin-functionalized liposomes are a promising strategy to overcome this challenge. This compound-2 (Ang-2), a 19-amino acid peptide, targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on both the BBB and glioblastoma cells. This dual-targeting capability facilitates the transport of encapsulated therapeutics across the BBB and enhances their uptake by tumor cells, thereby improving therapeutic efficacy and reducing systemic toxicity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-functionalized liposomes for glioblastoma therapy.
Signaling Pathway and Mechanism of Action
This compound-functionalized liposomes exploit the LRP1-mediated transcytosis pathway to cross the BBB and target glioblastoma cells. The this compound-2 peptide acts as a ligand, binding to the LRP1 receptor, which triggers receptor-mediated endocytosis. The liposomal cargo is then transported across the endothelial cells of the BBB and into the brain parenchyma. Once in the brain, the liposomes can further target glioblastoma cells, which also overexpress LRP1, leading to enhanced intracellular drug delivery.
References
Quantitative Analysis of Angiopep-2 Blood-Brain Barrier Penetration: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of Angiopep-2 penetration across the blood-brain barrier (BBB) using various in vitro models. Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein-1 (LRP-1), has demonstrated significant promise in enhancing the delivery of therapeutics into the central nervous system (CNS).[1][2][3][4] This document outlines established methodologies for assessing Angiopep-2 transport, presents quantitative data in a comparative format, and includes diagrams to illustrate key processes and workflows.
Introduction
The BBB is a formidable obstacle in drug development for CNS diseases, restricting the passage of most therapeutic agents from the bloodstream into the brain.[1] Receptor-mediated transcytosis (RMT) is a key biological mechanism that can be harnessed to overcome this barrier.[2] Angiopep-2, a ligand for the LRP-1 receptor highly expressed on brain endothelial cells, utilizes this pathway to gain entry into the brain.[1][2][4] In vitro BBB models are indispensable tools for the preclinical evaluation and quantitative assessment of Angiopep-2 and its conjugates, offering a controlled environment to study transport mechanisms and permeability.[5][6]
In Vitro Models for Angiopep-2 BBB Penetration Studies
A variety of in vitro models are employed to simulate the BBB and quantify the transport of Angiopep-2. These models range in complexity and physiological relevance:
-
Cell Monolayers: Immortalized brain endothelial cell lines such as rat brain endothelial cells (RBE4) or human cerebral microvascular endothelial cells (hCMEC/D3) are cultured to form a monolayer.[1][7] These models are high-throughput and useful for initial screening.
-
Transwell Models: Endothelial cells are grown on a porous membrane insert, creating two distinct apical (blood side) and basolateral (brain side) compartments.[5][7][8] This setup allows for the direct measurement of the apparent permeability coefficient (Papp).
-
Microfluidic BBB-on-a-Chip Models: These advanced models incorporate physiological shear stress by introducing fluid flow, which is known to influence endothelial cell phenotype and nanoparticle interactions.[9][10][11] They offer a more dynamic and physiologically relevant environment.[7][8]
-
3D BBB Organoids/Spheroids: Co-cultures of endothelial cells, pericytes, and astrocytes self-assemble into three-dimensional structures that better recapitulate the cellular architecture and interactions of the in vivo BBB.[6][12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on Angiopep-2 BBB penetration.
Table 1: Apparent Permeability (Papp) of Angiopep-2 Conjugates in a Microfluidic BBB Model
| Angiopep-2 Formulation | Shear Stress (dyne/cm²) | Apparent Permeability (Papp) (cm/s) | Fold Increase vs. Static | Reference |
| Ang2-Liposomes | Static | 0.6 ± 0.1 x 10⁻⁸ | - | [10] |
| Ang2-Liposomes | 1 | 1.6 ± 0.6 x 10⁻⁷ | 2.7 | [10] |
| Ang2-Liposomes | 6 | 2.1 ± 0.7 x 10⁻⁷ | 3.5 | [10] |
Table 2: Influence of Angiopep-2 Density on Nanoparticle Association with hCMEC/D3 Cells
| Nanoparticle Formulation | Angiopep-2 Ratio | Cellular Association (%) | Reference |
| DAA100-Ang-2 | 1:0.1 | ~7.2 | [14] |
| DAA100-Ang-2 | 1:2 | ~97.8 | [14] |
Table 3: LRP-1 Mediated Uptake of Angiopep-2 in RBE4 Cells
| Treatment | [¹²⁵I]-Angiopep-2 Binding Inhibition (%) | Reference |
| LRP-1 siRNA | 40 | [1] |
Experimental Protocols
Protocol 1: In Vitro Transwell BBB Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of Angiopep-2 across a hCMEC/D3 cell monolayer.
Materials:
-
hCMEC/D3 cells
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 3.0 µm pore size)
-
24-well plates
-
Fluorescently labeled Angiopep-2 (e.g., Cy5.5-Angiopep-2)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 7-8 days until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the TEER. TEER values should reach a stable and characteristic range (e.g., 25-30 Ωcm² for hCMEC/D3 cells).[8]
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add a known concentration of fluorescently labeled Angiopep-2 to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receptor) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of Angiopep-2 across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of Angiopep-2 in the apical chamber.
-
Protocol 2: LRP-1 Involvement in Angiopep-2 Uptake using siRNA
This protocol details the investigation of LRP-1's role in Angiopep-2 uptake by brain endothelial cells using small interfering RNA (siRNA).
Materials:
-
RBE4 cells
-
Cell culture medium
-
siRNA targeting LRP-1 and a non-targeting control siRNA
-
Transfection reagent
-
Radio-iodinated Angiopep-2 ([¹²⁵I]-Angiopep-2)
-
Gamma counter
-
qRT-PCR reagents and instrument
Methodology:
-
Cell Seeding: Seed RBE4 cells in culture plates and allow them to adhere overnight.
-
siRNA Transfection: Transfect the cells with LRP-1 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Gene Silencing: Incubate the cells for 48-72 hours to allow for LRP-1 mRNA and protein knockdown.
-
Verification of Knockdown:
-
Extract RNA from a subset of cells and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in LRP-1 mRNA levels.[1]
-
-
Binding Assay:
-
Wash the transfected cells with a binding buffer.
-
Incubate the cells with a known concentration of [¹²⁵I]-Angiopep-2 at 4°C for a specified time to allow for surface binding.
-
Wash the cells extensively with ice-cold buffer to remove unbound ligand.
-
Lyse the cells and measure the radioactivity using a gamma counter to quantify the amount of bound Angiopep-2.
-
-
Data Analysis: Compare the binding of [¹²⁵I]-Angiopep-2 in LRP-1 siRNA-treated cells to that in control siRNA-treated cells to determine the percentage of inhibition.[1]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Receptor-mediated transcytosis of Angiopep-2 across the BBB.
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Caption: Workflow for investigating LRP-1's role in Angiopep-2 uptake.
References
- 1. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood-brain-barrier organoids for investigating the permeability of CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Effect of flow on targeting and penetration of angiopep-decorated nanoparticles in a microfluidic model blood-brain barrier | Semantic Scholar [semanticscholar.org]
- 10. Effect of flow on targeting and penetration of angiopep-decorated nanoparticles in a microfluidic model blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solvobiotech.com [solvobiotech.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Radiolabeling Angiopeptin-2 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin-2 is a peptide that has shown promise in targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed in various cancers, including glioblastoma. This characteristic makes this compound-2 an attractive vector for the targeted delivery of imaging agents to tumors. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the non-invasive quantification of physiological processes. Radiolabeling of this compound-2 with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), enables the in vivo visualization and quantification of LRP1 expression, offering potential applications in cancer diagnosis, staging, and monitoring of therapy.
These application notes provide detailed protocols for the synthesis of chelator-conjugated this compound-2 and its subsequent radiolabeling with ⁶⁸Ga and ⁶⁴Cu for PET imaging studies. While specific quantitative data for this compound-2 radiotracers is limited in publicly available literature, representative data from structurally similar RGD peptides are provided for illustrative purposes.
Signaling Pathway: Angiopoietin-2/Tie2 Axis in Angiogenesis
This compound-2 is a peptide derived from the Kunitz domain of aprotinin (B3435010) and is known to interact with the LRP1 receptor. However, the broader context of its application in angiogenesis imaging often involves targeting pathways related to vascular remodeling. The Angiopoietin/Tie2 signaling pathway is a critical regulator of angiogenesis. Angiopoietin-2 (Ang-2) acts as a context-dependent antagonist or agonist of the Tie2 receptor tyrosine kinase on endothelial cells, modulating vascular stability. Understanding this pathway is crucial for interpreting imaging results targeting angiogenesis.
Experimental Protocols
Synthesis of NOTA- and DOTA-conjugated this compound-2 Precursors
This protocol describes the solid-phase synthesis of this compound-2 with a chelator (NOTA or DOTA) conjugated to the N-terminus or a lysine (B10760008) side chain.
Workflow for Precursor Synthesis:
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,4,7-triazacyclononane-1,4,7-triacetic acid-NHS ester (NOTA-NHS) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-NHS ester (DOTA-NHS)
-
Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Peptide Synthesis: this compound-2 is synthesized on Rink Amide resin using a standard Fmoc solid-phase peptide synthesis (SPPS) protocol.
-
Chelator Conjugation:
-
Swell the resin with the fully protected peptide in DMF.
-
Dissolve NOTA-NHS or DOTA-NHS (1.5 equivalents) and DIPEA (3 equivalents) in DMF.
-
Add the solution to the resin and react for 4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
-
Quality Control:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
-
Radiolabeling of Chelator-Angiopeptin-2 with ⁶⁸Ga
Workflow for ⁶⁸Ga-Labeling:
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-Angiopeptin-2 or DOTA-Angiopeptin-2 precursor
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-5.0)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Radio-thin-layer chromatography (radio-TLC) or radio-HPLC system
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Preparation: In a sterile vial, add the required amount of NOTA-Angiopeptin-2 or DOTA-Angiopeptin-2 precursor (typically 5-20 µg).
-
Buffering: Add sodium acetate buffer to the precursor vial to adjust the pH to 4.0-5.0.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the buffered precursor solution.
-
For NOTA conjugates, incubate at room temperature for 5-10 minutes.
-
For DOTA conjugates, heat at 95°C for 5-10 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge with ethanol and then with sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled peptide with a small volume of 50% ethanol in saline.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Radiolabeling of DOTA-Angiopeptin-2 with ⁶⁴Cu
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
DOTA-Angiopeptin-2 precursor
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Radio-thin-layer chromatography (radio-TLC) or radio-HPLC system
Procedure:
-
Reaction Preparation: In a sterile vial, dissolve DOTA-Angiopeptin-2 (10-50 µg) in sodium acetate buffer.
-
Radiolabeling: Add ⁶⁴CuCl₂ solution to the buffered precursor. Incubate the reaction mixture at 40-50°C for 15-30 minutes.
-
Purification: Purify the ⁶⁴Cu-DOTA-Angiopeptin-2 using a C18 Sep-Pak cartridge as described for the ⁶⁸Ga-labeling.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Quantitative Data Summary
The following tables summarize representative quantitative data for the radiolabeling of peptides with similar characteristics to this compound-2, such as RGD peptides. These values should be considered as a general guide. Actual results for this compound-2 may vary and require experimental determination.
Table 1: Radiolabeling Efficiency and Quality Control Parameters
| Radiotracer (Analogous) | Chelator | Radioisotope | Radiolabeling Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) |
| [⁶⁸Ga]Ga-NOTA-RGD | NOTA | ⁶⁸Ga | >95% | >98% | 150-300 |
| [⁶⁸Ga]Ga-DOTA-RGD | DOTA | ⁶⁸Ga | >90% | >98% | 100-250 |
| [⁶⁴Cu]Cu-DOTA-RGD | DOTA | ⁶⁴Cu | >95% | >98% | 10-20 |
Table 2: In Vitro and In Vivo Performance Parameters (Representative Data)
| Radiotracer (Analogous) | In Vitro Stability (2h in serum) | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) |
| [⁶⁸Ga]Ga-NOTA-RGD | >95% | U87MG Glioblastoma | 3.0 - 5.0 | 8 - 15 |
| [⁶⁴Cu]Cu-DOTA-RGD | >98% | U87MG Glioblastoma | 4.0 - 6.0 | 10 - 20 |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the development of this compound-2-based PET radiotracers. The use of ⁶⁸Ga and ⁶⁴Cu offers flexibility in terms of availability and imaging time points. While the provided quantitative data is based on analogous peptides, it highlights the expected high efficiency and purity of the radiolabeling process. Successful radiolabeling of this compound-2 will enable preclinical and potentially clinical PET imaging studies to investigate LRP1 expression in various cancers, contributing to the advancement of targeted diagnostics and therapies. Further optimization and validation of these protocols specifically for this compound-2 are warranted to establish robust and reproducible methods for its use in PET imaging.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Aggregation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during storage, with a focus on hydrophobic peptides like Angiopeptin.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur?
A1: Peptide aggregation is the process where peptide monomers self-associate to form larger, often insoluble, structures. This phenomenon can be reversible or irreversible and may lead to a loss of biological activity and the potential for immunogenicity.[1] The primary driver of aggregation for many peptides is the presence of hydrophobic amino acid residues that tend to minimize their contact with water by interacting with each other.[2] Other contributing factors include the peptide's amino acid sequence, net charge, concentration, and the pH and temperature of the solution.[2]
Q2: What are the initial signs of peptide aggregation?
A2: Early indicators of peptide aggregation can range from subtle to obvious. These include:
-
Poor Solubility: Difficulty in dissolving the lyophilized peptide in standard aqueous buffers.[3]
-
Visible Precipitates: The formation of visible particles, cloudiness, or a gel-like consistency in the solution.[3]
-
Inconsistent Analytical Results: Broadened or tailing peaks, or the appearance of unexpected peaks during High-Performance Liquid Chromatography (HPLC) analysis.[3]
Q3: How can I prevent aggregation of my peptide during storage?
A3: Proper storage is critical to maintaining peptide integrity. For lyophilized peptides, storage at -20°C or -80°C in a desiccated environment is recommended to ensure long-term stability.[4] For peptides in solution, it is best to store them in a sterile, slightly acidic buffered solution (pH 5-7) at -20°C.[5] It is also advisable to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[3][5]
Q4: Can the pH of my storage buffer influence aggregation?
A4: Yes, the pH of the storage buffer is a critical factor. Generally, peptide solubility is lowest at its isoelectric point (pI), the pH at which the peptide has no net charge. To minimize aggregation, it is recommended to use a buffer with a pH at least 1-2 units away from the peptide's pI.[4] For acidic peptides, a higher pH increases the net negative charge, enhancing solubility, while for basic peptides, a lower pH increases the net positive charge.[4]
Troubleshooting Guides
Guide 1: My lyophilized peptide won't dissolve.
This is a common issue, particularly with hydrophobic peptides. Follow this systematic approach to solubilization.
-
Step 1: Initial Attempt with Aqueous Buffer: Begin by attempting to dissolve a small amount of the peptide in sterile, distilled water or a common biological buffer (e.g., PBS, Tris).[2] If the peptide is acidic (net negative charge), try a slightly basic buffer (pH 7.5-8.5). If it is basic (net positive charge), try a slightly acidic buffer (pH 5.5-6.5).[3] Sonication can also aid in dissolution.[2][6]
-
Step 2: Use of Organic Solvents: If the peptide remains insoluble, the use of a small amount of an organic solvent is recommended.[2] For hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) are common choices.[2][6] Dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer dropwise to the vigorously stirred peptide solution.[2]
-
Step 3: Chaotropic Agents: For peptides that form strong aggregates or gels through extensive hydrogen bonding, the addition of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can be effective in disrupting these interactions.[6]
Guide 2: My peptide solution has become cloudy over time.
Cloudiness or precipitation in a peptide solution that was initially clear is a sign of aggregation. Here are some strategies to address this:
-
Optimize Storage Conditions: Review your storage protocol. Ensure the peptide is stored at the correct temperature and that freeze-thaw cycles are minimized.[4][5]
-
Adjust pH and Concentration: If possible, adjust the pH of the solution to be further from the peptide's pI.[4] Working with a lower peptide concentration can also reduce the likelihood of aggregation.[4]
-
Incorporate Additives: Certain excipients can help prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization.[4] Common additives include non-ionic surfactants (e.g., Tween 20, Tween 80) and certain amino acids like arginine and glycine.[1]
Data Presentation
Table 1: General Storage Recommendations for Peptides
| Peptide Form | Storage Temperature | Key Considerations |
| Lyophilized | -20°C or -80°C | Store in a desiccator to minimize moisture exposure.[4] Avoid frequent opening of the vial.[4] |
| In Solution | -20°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][5] Use a sterile, slightly acidic buffer (pH 5-7).[5] |
Table 2: Factors Influencing Peptide Aggregation and Mitigation Strategies
| Factor | Influence on Aggregation | Mitigation Strategy |
| Hydrophobicity | High hydrophobicity increases the tendency to aggregate in aqueous solutions.[2] | Use of organic co-solvents (e.g., DMSO, DMF) for initial dissolution.[2][6] |
| pH and Isoelectric Point (pI) | Solubility is minimal at the pI, leading to increased aggregation.[4] | Adjust the buffer pH to be at least 1-2 units away from the pI.[4] |
| Concentration | Higher concentrations can increase the rate of aggregation.[4] | Work with the lowest feasible concentration.[4] |
| Temperature | Repeated freeze-thaw cycles can induce aggregation.[3][4] | Aliquot solutions and store at a constant low temperature.[4][5] |
| Ionic Strength | Can either increase or decrease aggregation depending on the peptide. | Optimize the salt concentration of the buffer. |
| Additives/Excipients | Can stabilize the peptide and prevent aggregation.[4] | Introduce stabilizing agents such as arginine, glycine, or non-ionic surfactants.[1] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing of a Hydrophobic Peptide
Objective: To determine an appropriate solvent system for a hydrophobic peptide that is difficult to dissolve.
Materials:
-
Lyophilized peptide
-
Sterile, purified water
-
0.1 M Acetic acid
-
10% (v/v) Ammonium (B1175870) hydroxide (B78521) solution
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
Procedure:
-
Attempt to dissolve a small, pre-weighed amount of the lyophilized peptide in sterile, purified water to the desired concentration. Vortex thoroughly.
-
If the peptide does not dissolve, sonicate the solution for 5-10 minutes.[6] Visually inspect for dissolution.
-
If solubility is still poor, take a new aliquot of the peptide and attempt to dissolve it in 0.1 M acetic acid (for basic peptides).
-
If the peptide is acidic, try dissolving it in a 10% ammonium hydroxide solution, followed by dilution with water.
-
For neutral or highly hydrophobic peptides, dissolve the peptide in a minimal volume of DMSO (e.g., 10-50 µL).
-
Once fully dissolved in DMSO, slowly add the desired aqueous buffer to the solution dropwise while vortexing to reach the final desired concentration.[2]
Protocol 2: Thioflavin T (ThT) Assay for Detection of Peptide Aggregation
Objective: To quantitatively measure the extent of peptide aggregation.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[4]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[4]
-
In the 96-well plate, add the peptide solution to the test wells.
-
Include control wells: "Buffer only" and "Buffer with ThT".
-
Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control. The final volume in each well should be consistent.[4]
-
Incubate the plate at the desired temperature, with or without shaking, to induce aggregation.
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of amyloid-like fibrillar aggregates.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Mechanism of peptide aggregation.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-eluting stents: observations in human vessels and pig coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, the octapeptide analogue of somatostatin, decreases rat heart endothelial cell adhesiveness for mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Angiopep-2 Density on Nanoparticles for Brain Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Angiopep-2 (Ang-2) density on nanoparticles to enhance brain uptake.
Frequently Asked Questions (FAQs)
Q1: What is the role of Angiopep-2 in nanoparticle-mediated brain delivery?
Angiopep-2 is a 19-amino acid peptide that facilitates the transport of nanoparticles across the blood-brain barrier (BBB).[1][2] It acts as a ligand for the low-density lipoprotein receptor-related protein-1 (LRP1), which is expressed on brain capillary endothelial cells.[3][4] The binding of Angiopep-2 to LRP1 initiates a process called receptor-mediated transcytosis (RMT), allowing the nanoparticle "Trojan horse" to be transported from the bloodstream into the brain parenchyma.[1] Furthermore, LRP1 is often overexpressed on glioma cells, giving Angiopep-2 functionalized nanoparticles a dual-targeting capability for both crossing the BBB and targeting brain tumors.[2][3][5]
Q2: Is there an optimal Angiopep-2 density for maximal brain uptake?
The relationship between Angiopep-2 density and brain uptake is complex and not always linear.[6][7] Research indicates that simply increasing the density of Angiopep-2 on the nanoparticle surface does not always lead to enhanced BBB penetration. The optimal density can be influenced by the nanoparticle formulation, the experimental model used for evaluation, and the specific application (e.g., targeting healthy brain tissue versus brain tumors).[6][7] Some studies have shown that very high densities can even lead to decreased brain uptake in certain models.[7] Therefore, it is crucial to experimentally determine the optimal Angiopep-2 density for each specific nanoparticle system.
Q3: How does the experimental model affect the observed results for Angiopep-2 density optimization?
Different experimental models can yield varying, and sometimes contradictory, results regarding the optimal Angiopep-2 density.[6][8]
-
2D Cell Culture (e.g., hCMEC/D3 cells): In static 2D cell cultures, a positive correlation is often observed between Angiopep-2 density and nanoparticle association with brain endothelial cells.[6][7]
-
Transwell Models: Conversely, in static Transwell assays, higher Angiopep-2 densities have been shown to negatively correlate with BBB penetration.[6][8]
-
Microfluidic "BBB-on-a-chip" Models: These dynamic models, which incorporate physiological shear stress, often show that higher Angiopep-2 densities can facilitate nanoparticle transport across the BBB, a finding that tends to align better with in vivo results.[6][8]
-
In Vivo Models: Animal studies have also indicated that higher Angiopep-2 densities can lead to increased brain accumulation.[8]
These discrepancies may be due to differences in receptor availability, cell-cell interactions, and the influence of fluidic forces under dynamic versus static conditions.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Angiopep-2 density on nanoparticles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low brain uptake despite high Angiopep-2 density. | - Steric hindrance at high densities preventing efficient LRP1 binding.- The "binding site barrier" effect, where nanoparticles bind strongly to the luminal side of the BBB but do not efficiently transcytose.- Rapid clearance of highly decorated nanoparticles by the reticuloendothelial system (RES). | - Systematically screen a range of Angiopep-2 densities to identify an optimal window.- Incorporate polyethylene (B3416737) glycol (PEG) linkers of varying lengths between the nanoparticle surface and Angiopep-2 to improve ligand presentation and flexibility.[9]- Evaluate nanoparticle stability and circulation half-life in vivo. |
| Inconsistent results between in vitro and in vivo experiments. | - In vitro models may not fully recapitulate the complexity of the in vivo BBB, including the presence of pericytes, astrocytes, and blood flow.[6][10]- Differences in protein corona formation on nanoparticles in vitro versus in vivo. | - Utilize more advanced in vitro models, such as microfluidic BBB-on-a-chip systems that incorporate physiological shear stress.[6][11]- Characterize the protein corona of your nanoparticles after incubation in plasma.- Validate key in vitro findings with well-designed in vivo studies. |
| Poor nanoparticle stability after Angiopep-2 conjugation. | - The conjugation chemistry may be affecting the integrity of the nanoparticle.- Aggregation of nanoparticles due to altered surface properties. | - Optimize the conjugation reaction conditions (e.g., pH, temperature, reactant concentrations).- Characterize nanoparticle size, polydispersity index (PDI), and zeta potential before and after conjugation.- Assess the colloidal stability of the functionalized nanoparticles in relevant biological media. |
| Difficulty in quantifying the number of Angiopep-2 molecules per nanoparticle. | - Inefficient conjugation reaction.- Challenges in accurately measuring both peptide concentration and nanoparticle number. | - Use a reliable conjugation method, such as click chemistry or maleimide-thiol coupling.[6][12]- Employ quantitative techniques like fluorescence-based assays, HPLC, or amino acid analysis to determine the amount of conjugated peptide.- Use techniques like nanoparticle tracking analysis (NTA) to determine the nanoparticle concentration. |
Quantitative Data Summary
The following tables summarize quantitative data from a study by Zhang et al. on polymeric nanoparticles with varying Angiopep-2 densities.
Table 1: Physicochemical Properties of Angiopep-2 Conjugated Nanoparticles
| Nanoparticle Formulation | Molar Ratio (Polymer:Ang-2) | Size (nm) | Zeta Potential (mV) | Ang-2 Molecules per Nanoparticle | Ang-2 Molecules per nm² |
| DAA100 | - | 135.4 ± 8.7 | -25.3 ± 1.5 | 0 | 0 |
| DAA100-Ang-2 (1:0.1) | 1:0.1 | 142.1 ± 9.2 | -23.1 ± 1.8 | 319.5 ± 106.5 | 0.015 ± 0.003 |
| DAA100-Ang-2 (1:0.5) | 1:0.5 | 155.6 ± 11.3 | -20.5 ± 2.1 | 1033.5 ± 98.3 | 0.045 ± 0.004 |
| DAA100-Ang-2 (1:1) | 1:1 | 168.9 ± 12.5 | -18.2 ± 1.9 | 1542.8 ± 121.7 | 0.068 ± 0.005 |
| DAA100-Ang-2 (1:2) | 1:2 | 181.2 ± 14.1 | -15.7 ± 2.3 | 2067.1 ± 140.1 | 0.091 ± 0.006 |
Data adapted from Zhang et al.[7]
Table 2: Influence of Angiopep-2 Density on Cellular Association and BBB Penetration
| Nanoparticle Formulation | Cellular Association in hCMEC/D3 (Relative Fluorescence) | BBB Penetration in Transwell Model (Papp x 10⁻⁶ cm/s) |
| DAA100 | 1.00 | 0.5 ± 0.1 |
| DAA100-Ang-2 (1:0.1) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| DAA100-Ang-2 (1:0.5) | 4.8 ± 0.5 | 1.5 ± 0.3 |
| DAA100-Ang-2 (1:1) | 6.2 ± 0.7 | 1.1 ± 0.2 |
| DAA100-Ang-2 (1:2) | 7.5 ± 0.9 | 0.8 ± 0.1 |
Data adapted from Zhang et al.[7][13]
Experimental Protocols
1. Preparation of Angiopep-2 Functionalized Nanoparticles (Emulsion Solvent Evaporation Method)
This protocol is a general guideline for preparing polymer-based nanoparticles and functionalizing them with Angiopep-2.
-
Nanoparticle Formulation: Dissolve the polymer (e.g., PLGA) and the drug in an organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., PVA) and emulsify using a sonicator or homogenizer to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
-
Surface Modification for Conjugation: If the polymer does not have active functional groups, modify the nanoparticle surface to introduce them (e.g., carboxyl or amine groups).
-
Angiopep-2 Conjugation:
-
Activate the functional groups on the nanoparticle surface (e.g., using EDC/NHS chemistry for carboxyl groups).
-
Add the Angiopep-2 peptide to the activated nanoparticle suspension and allow it to react for a specified time (e.g., 4 hours) at room temperature.[14]
-
The reaction can also be performed via maleimide-thiol covalent binding.[12]
-
-
Final Purification: Purify the Angiopep-2 conjugated nanoparticles by centrifugation or size exclusion chromatography to remove any unconjugated peptide.[10]
2. In Vitro BBB Transwell Assay
This assay assesses the ability of nanoparticles to cross a monolayer of brain endothelial cells.
-
Cell Seeding: Seed human cerebral microvascular endothelial cells (hCMEC/D3) onto the microporous membrane of a Transwell insert.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed, which typically takes several days.
-
TEER Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER). A high TEER value indicates a well-formed monolayer.[15]
-
Nanoparticle Application: Add the Angiopep-2 functionalized nanoparticles to the upper (apical) chamber of the Transwell insert.
-
Sample Collection: At various time points (e.g., 2, 4, 8 hours), collect samples from the lower (basolateral) chamber.[16]
-
Quantification: Quantify the concentration of nanoparticles that have crossed the monolayer using a suitable method (e.g., fluorescence measurement if the nanoparticles are labeled, or drug concentration measurement if they are drug-loaded).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[13]
Visualizations
Caption: LRP1-mediated transcytosis of Angiopep-2 nanoparticles across the BBB.
Caption: Workflow for optimizing Angiopep-2 nanoparticle brain delivery.
References
- 1. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Dual targeting effect of Angiopep-2-modified, DNA-loaded nanoparticles for glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of flow on targeting and penetration of angiopep-decorated nanoparticles in a microfluidic model blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and characterization of angiopep-2 functionalized Ginsenoside-Rg3 loaded nanoparticles and the effect on C6 Glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Theranostic Design of Angiopep-2 Conjugated Hyaluronic Acid Nanoparticles (Thera-ANG-cHANPs) for Dual Targeting and Boosted Imaging of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retro-enantio isomer of angiopep-2 assists nanoprobes across the blood-brain barrier for targeted magnetic resonance/fluorescence imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Angiopeptin Stability for In Vivo Research
Welcome to the technical support center for improving the serum stability of angiopeptin (B12286003) in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common stability challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Rapid degradation of this compound in serum. | Proteolytic degradation by serum peptidases and proteases. | 1. Chemical Modification: Consider N-terminal acetylation or C-terminal amidation to protect against exopeptidases.[1] 2. PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can provide steric hindrance against enzymatic attack. 3. Formulation with Excipients: Use of stabilizers like polyols (e.g., mannitol, sucrose) or amino acids in the formulation can enhance stability.[2] |
| Loss of biological activity after modification. | The modification may have altered the conformational structure required for receptor binding. | 1. Site-Specific Modification: If possible, perform modifications at sites distant from the active binding region of this compound. 2. Alternative Stabilization: Explore less disruptive stabilization strategies, such as formulation optimization with different pH or buffers, before resorting to covalent modifications.[2][3] 3. Activity Assays: Always perform in vitro activity assays post-modification to confirm that the biological function is retained. |
| Inconsistent results between experimental batches. | 1. Variability in serum collection and handling. 2. Inconsistent formulation preparation. 3. Differences in peptide purity or aggregation state. | 1. Standardize Serum Handling: Use pooled serum from a commercial source and follow a consistent protocol for thawing and preparation to minimize variability in enzymatic activity.[4] 2. Protocol Adherence: Strictly adhere to the formulation protocol, including pH, buffer concentration, and excipient addition.[3] 3. Quality Control: Ensure the purity and aggregation state of each new batch of this compound is assessed before use, for example, by HPLC. |
| Precipitation of this compound in the formulation. | Poor solubility of the peptide at the desired concentration or in the chosen buffer. | 1. pH and Buffer Optimization: Determine the optimal pH range for this compound solubility and stability. Citrate and phosphate (B84403) buffers are commonly used but require compatibility checks.[2] 2. Use of Co-solvents: The addition of a small amount of a biocompatible co-solvent may improve solubility. 3. Ionic Strength Adjustment: Modifying the ionic strength of the buffer can sometimes improve peptide solubility.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a long-acting cyclic octapeptide that is an analog of somatostatin (B550006).[6] Like other peptide-based therapeutics, it is susceptible to degradation by proteases and peptidases present in serum, which can lead to a short in vivo half-life and reduced therapeutic efficacy.[7]
Q2: How does the cyclic structure of this compound contribute to its stability?
The cyclic structure of this compound provides a degree of inherent resistance to enzymatic degradation compared to linear peptides. This is because the cyclic backbone is less accessible to exopeptidases, which cleave peptides from their ends.[8]
Q3: What are the primary pathways of peptide degradation in serum?
The primary degradation pathways for peptides in serum are:
-
Proteolysis: Enzymatic cleavage of peptide bonds by proteases and peptidases.[4]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to structural and functional changes.[3]
Q4: What are the most common chemical modification strategies to improve this compound stability?
Common chemical modification strategies include:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide, which can shield it from enzymatic degradation and reduce renal clearance.
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[1]
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can render the peptide resistant to proteolysis.
Q5: How can formulation strategies enhance the serum stability of this compound?
Formulation strategies can significantly improve stability by:
-
pH and Buffer Optimization: Maintaining an optimal pH and using appropriate buffer systems can minimize chemical degradation pathways like hydrolysis and deamidation.[2][3]
-
Addition of Stabilizers: Excipients such as sugars (e.g., trehalose, mannitol) and amino acids can act as stabilizers.[2]
-
Use of Antioxidants: Including antioxidants like ascorbic acid can prevent oxidative degradation.[2]
-
Viscosity Enhancement: Increasing the viscosity of the formulation can reduce aggregation.[2]
Quantitative Data on the Stability of this compound and Related Cyclic Peptides
| Peptide (Somatostatin Analog) | Half-life in Serum/Plasma | Administration Route | Reference |
| Octreotide | ~1.7 - 1.9 hours | Subcutaneous | [9] |
| Lanreotide (B11836) (Autogel formulation) | ~21.6 - 22.0 days | Subcutaneous | [10] |
| Pasireotide (B1678482) | ~12 hours | Not specified | [11][12] |
Note: The half-life of peptides can vary significantly based on the formulation, route of administration, and the biological matrix (serum vs. plasma).[4]
Experimental Protocols
Protocol for Assessing this compound Stability in Serum
This protocol outlines a general method for evaluating the in vitro stability of this compound in serum using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low protein binding)
-
Incubator or water bath at 37°C
-
HPLC system with a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in an appropriate solvent (e.g., water or PBS with a small amount of DMSO if necessary) to a final concentration of 1 mg/mL.
-
Working Serum Aliquots: Thaw the human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Prepare single-use aliquots and store at -80°C until use.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Serum Stability Assay Procedure:
-
Incubation:
-
Pre-warm the required volume of working serum aliquot to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of any organic solvent is minimal (<1%) to not interfere with enzymatic activity.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the this compound-serum mixture.
-
-
Protein Precipitation:
-
Immediately add the withdrawn aliquot to a microcentrifuge tube containing a 2-fold excess (e.g., 100 µL) of the cold precipitating solution (1% TFA in ACN).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the tube on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Run an appropriate gradient of mobile phases A and B to separate the intact this compound from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
4. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the zero time point.
-
Plot the percentage of intact this compound versus time and determine the half-life (t½) by fitting the data to a one-phase decay model.
Visualizations
Experimental Workflow for Improving this compound Stability
Caption: Workflow for enhancing this compound stability.
Decision Tree for Selecting a Stabilization Strategy
Caption: Choosing a stabilization method for this compound.
This compound Signaling Pathway
Caption: this compound's inhibitory signaling pathway.
References
- 1. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Octapeptides Composed of Two Glutathione Units Outperform the Monomer in Lead Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of a new Autogel formulation of the somatostatin analogue lanreotide after a single subcutaneous dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing the limitations of in vitro blood-brain barrier models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro blood-brain barrier (BBB) models.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low Transendothelial Electrical Resistance (TEER) values in my in vitro BBB model?
A1: Low TEER is a frequent issue indicating poor barrier integrity. The primary causes include:
-
Suboptimal Cell Culture Conditions: Incorrect seeding density, cell passage number, or culture duration can prevent the formation of a tight monolayer.[1][2] Optimization of these parameters is crucial and has been shown to increase TEER by over 200%.[1][2]
-
Incomplete Cell Differentiation: Brain endothelial cells may not fully differentiate and express the necessary tight junction proteins without appropriate stimuli. Co-culture with astrocytes and pericytes is often essential to induce and maintain the BBB phenotype.[3][4][5]
-
Inappropriate Culture Medium: The absence of specific biochemical agents, such as hydrocortisone (B1673445) or retinoic acid, can hinder tight junction formation.[6] Conversely, the presence of serum can sometimes negatively impact barrier integrity.[7][8]
-
Technical Errors in TEER Measurement: Improper electrode placement, temperature fluctuations, or variations in the conductivity of the medium can lead to inaccurate readings.[9][10][11]
Q2: How can I validate the functionality of P-glycoprotein (P-gp) and other efflux transporters in my model?
A2: Validating efflux transporter activity is critical for accurately predicting CNS drug penetration. This is typically done using a bidirectional transport assay with known P-gp substrates and inhibitors.[12][13] A common method involves:
-
Using a P-gp Substrate: Rhodamine 123 is a widely used fluorescent P-gp substrate.[12][14][15]
-
Performing a Bidirectional Assay: Measure the permeability of the substrate from the apical (blood) to the basolateral (brain) side (Papp, A-B) and from the basolateral to the apical side (Papp, B-A).
-
Calculating the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 is generally considered indicative of active P-gp-mediated efflux.[16]
-
Using a P-gp Inhibitor: Pre-incubating the cells with a P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, should significantly reduce the efflux ratio, confirming P-gp activity.[14][17]
Q3: What are the key differences between static (Transwell) and dynamic (microfluidic) in vitro BBB models?
A3: The choice between a static and dynamic model depends on the specific research question.
-
Static Models (e.g., Transwell): These models are relatively simple to set up, cost-effective, and suitable for higher-throughput screening.[18][19][20] However, they lack physiological shear stress, which is crucial for the proper differentiation and function of brain endothelial cells.[10][20] This can result in lower TEER values and less representative barrier properties.[20]
-
Dynamic Models (e.g., Microfluidic "BBB-on-a-chip"): These models incorporate physiological shear stress by perfusing media across the cell monolayer.[5][10] This often leads to the formation of a tighter barrier with higher TEER values, more closely mimicking the in vivo environment.[21] However, they are generally more complex to set up, lower-throughput, and can be prone to issues like bubble formation.
Q4: Can I use immortalized cell lines for my BBB model, or are primary cells necessary?
A4: Both immortalized cell lines and primary cells have their advantages and disadvantages.
-
Immortalized Cell Lines (e.g., hCMEC/D3): These are readily available, have a longer lifespan in culture, and offer higher reproducibility between experiments. However, they may not exhibit all the key characteristics of primary brain endothelial cells and often form less tight barriers with lower TEER values.[10]
-
Primary Cells: These cells more closely resemble their in vivo counterparts, often forming tighter barriers.[3] However, their availability is limited, they have a finite lifespan, and there can be significant batch-to-batch variability.[19]
-
Stem Cell-Derived Models: Induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells are a promising alternative, offering the potential for patient-specific models and high physiological relevance.[22]
Troubleshooting Guides
Issue 1: Low Transendothelial Electrical Resistance (TEER)
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Perform a titration experiment to determine the optimal seeding density for your specific cell type and culture system. Seeding densities for endothelial cells can range from 1x10^5 to 8x10^5 cells/cm².[1][2] For co-cultures, also optimize the astrocyte seeding density (e.g., 2x10^4 to 8x10^4 cells/cm²).[2] |
| Inadequate Co-culture Conditions | Ensure proper cell ratios and seeding strategy. For Transwell models, endothelial cells are typically seeded on the apical side of the insert, with astrocytes and/or pericytes on the basolateral side or in the bottom of the well.[3][23] Consider direct contact vs. non-contact co-culture methods. |
| Cell Monolayer is Not Confluent | Visually inspect the monolayer using phase-contrast microscopy to confirm confluence before performing experiments. Allow sufficient time for the cells to form a tight monolayer, which can be several days. |
| Presence of Serum in the Medium | If using serum, consider reducing the concentration or switching to a serum-free medium formulation, as serum components can sometimes compromise barrier integrity.[7] |
| Incorrect TEER Measurement Technique | Ensure the electrode is properly positioned and does not touch the cell monolayer. Allow the medium and plate to equilibrate to room temperature before measurement to avoid temperature-induced fluctuations in resistance.[24] Use the same medium for all measurements to ensure consistent conductivity.[9] |
| Leaky Transwell Inserts | Pre-test a batch of empty inserts to ensure they do not have manufacturing defects that could contribute to low resistance readings. |
Issue 2: High Paracellular Permeability (e.g., with Sodium Fluorescein)
| Potential Cause | Recommended Solution |
| Low Barrier Tightness | This is often correlated with low TEER. Address the potential causes of low TEER as outlined in the section above. |
| Incorrect Concentration of Tracer Molecule | Use a validated concentration of the tracer. For sodium fluorescein (B123965), a common concentration is 10 µM.[25] |
| Photodegradation of Fluorescent Tracer | Protect the fluorescent tracer solution from light to prevent degradation, which can affect its properties and lead to inaccurate permeability measurements. |
| Incorrect Sampling and Analysis | Ensure accurate timing of sample collection from the basolateral chamber and replace the volume with fresh buffer.[25] Use a validated analytical method (e.g., fluorescence plate reader) to determine the concentration of the tracer in the samples. |
| Cell Toxicity from Test Compound | If co-incubating with a test compound, ensure it is not causing cytotoxicity that could disrupt the cell monolayer. Perform a cell viability assay in parallel. |
Issue 3: Inconsistent P-gp Efflux Activity
| Potential Cause | Recommended Solution |
| Low or Variable P-gp Expression | The expression of P-gp can vary with cell passage number. Use cells within a defined passage range. Co-culture with astrocytes can help maintain P-gp expression.[17] |
| Suboptimal Substrate or Inhibitor Concentration | Use validated concentrations for your P-gp substrate (e.g., 5-10 µM for rhodamine 123) and inhibitor (e.g., 25 µM for verapamil).[14][15] |
| Incorrect Incubation Times | Follow a validated protocol for pre-incubation with the inhibitor and incubation with the substrate. A typical pre-incubation time with an inhibitor is 30-60 minutes.[26] |
| Presence of P-gp Inducers or Inhibitors in the Medium | Some components of the culture medium or test compounds can modulate P-gp expression or activity. Ensure the medium composition is consistent and screen test compounds for P-gp interactions. |
| Inaccurate Quantification of Substrate | Use a sensitive and validated analytical method, such as fluorescence spectroscopy or LC-MS/MS, to accurately measure the concentration of the substrate in the apical and basolateral compartments. |
Experimental Protocols
Protocol 1: TEER Measurement in a Transwell Model
Objective: To measure the electrical resistance across a brain endothelial cell monolayer as an indicator of barrier integrity.
Methodology:
-
Remove the Transwell plate from the incubator and allow it to equilibrate to room temperature for at least 15-20 minutes.
-
Sterilize the "chopstick" electrodes of the TEER meter (e.g., EVOM2) with 70% ethanol (B145695) and allow them to air dry.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell insert. Ensure the electrodes are submerged in the culture medium but do not touch the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank Transwell insert (without cells) containing the same volume of culture medium.
-
Calculate the TEER value:
-
Subtract the resistance of the blank insert from the resistance of the insert with cells.
-
Multiply the result by the surface area of the Transwell membrane (in cm²) to obtain the final TEER value in Ω·cm².[18]
-
Protocol 2: Sodium Fluorescein Permeability Assay
Objective: To assess the paracellular permeability of the in vitro BBB model.
Methodology:
-
Gently wash the cell monolayer in the Transwell insert with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Replace the medium in the apical chamber with the transport buffer containing sodium fluorescein (e.g., 10 µM).[25] Replace the medium in the basolateral chamber with fresh transport buffer.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber for analysis. Immediately replace the collected volume with fresh, pre-warmed transport buffer.
-
Measure the fluorescence intensity of the collected samples and a standard curve of known sodium fluorescein concentrations using a fluorescence plate reader (excitation/emission ~485/520 nm).[27]
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of solute transport into the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Function
Objective: To determine the activity of the P-glycoprotein efflux transporter.
Methodology:
-
Culture the brain endothelial cells on Transwell inserts until a confluent monolayer is formed.
-
For the inhibitor group, pre-incubate the cells with a P-gp inhibitor (e.g., 25 µM verapamil) in both the apical and basolateral chambers for 30-60 minutes at 37°C.[14]
-
To measure apical to basolateral (A-B) transport, add rhodamine 123 (e.g., 5 µM) to the apical chamber.[15] At various time points, collect samples from the basolateral chamber.
-
To measure basolateral to apical (B-A) transport, add rhodamine 123 to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
Quantify the concentration of rhodamine 123 in the collected samples using a fluorescence plate reader or LC-MS/MS.
-
Calculate the Papp values for both directions (A-B and B-A).
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A significant reduction in the ER in the presence of the P-gp inhibitor confirms P-gp activity.
Visualizations
Caption: General experimental workflow for in vitro BBB permeability studies.
Caption: Troubleshooting flowchart for low TEER values in in vitro BBB models.
References
- 1. Optimization of endothelial cell growth in a murine in vitro blood–brain barrier model | Semantic Scholar [semanticscholar.org]
- 2. Optimization of endothelial cell growth in a murine in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of an in vitro human blood–brain barrier model: Application to blood monocyte transmigration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Co-Culture Models of the Blood-Brain Barrier and Transformative Applications | Visikol [visikol.com]
- 5. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-validation of in vitro and in vivo assay systems for assessing P-gp interactions at the BBB - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 14. Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Involvement of P-glycoprotein in an in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 21. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 27. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Angiopeptin-drug conjugates in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Angiopeptin-drug conjugates (ADCs) in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound-drug conjugates.
Issue 1: High Off-Target Toxicity Observed in Preclinical Models
Q: We are observing significant toxicity in our in vivo studies with an this compound-drug conjugate, leading to weight loss and organ damage in animal models. What are the potential causes and how can we mitigate this?
A: High off-target toxicity is a common challenge in ADC development and can stem from several factors. The primary causes are often related to premature drug release, non-specific uptake of the ADC, or on-target toxicity in healthy tissues expressing the this compound receptor, LRP1.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Premature Payload Release | 1. Optimize Linker Chemistry: The stability of the linker connecting the drug to the this compound peptide is critical.[][2][3][4][5] If the linker is unstable in circulation, the cytotoxic payload can be released prematurely, leading to systemic toxicity.[][] Consider using more stable linkers, such as non-cleavable linkers or cleavable linkers that are only susceptible to enzymes highly expressed in the tumor microenvironment.[2][4] 2. Introduce PEGylation: Modifying the linker with polyethylene (B3416737) glycol (PEG) can enhance solubility and stability, potentially reducing premature drug release and aggregation.[2] |
| Off-Target Uptake | 1. Fc Domain Engineering: The Fc domain of an antibody-based this compound conjugate can mediate uptake by immune cells, leading to off-target toxicity.[] Engineering the Fc domain to reduce its binding to Fc receptors on immune cells can mitigate this effect. 2. Charge Modification: Altering the overall charge of the ADC can influence its biodistribution and reduce non-specific uptake by tissues.[2] |
| On-Target, Off-Tumor Toxicity | 1. Affinity Modulation: While high affinity for the target is generally desirable, excessively high affinity can lead to rapid binding to the first available receptors, including those on healthy tissues, limiting tumor penetration. Modulating the affinity of this compound for LRP1 could optimize tumor targeting while minimizing uptake in healthy tissues with lower LRP1 expression. 2. Expression Profiling of LRP1: Low-density lipoprotein receptor-related protein 1 (LRP1) is the primary receptor for this compound-2.[7][8][9] While often overexpressed in tumors like glioblastoma[10][11], LRP1 is also expressed in various healthy tissues, including the liver and endothelial cells.[12][13] It is crucial to perform thorough LRP1 expression profiling in both tumor and healthy tissues of your animal model to anticipate and manage on-target, off-tumor toxicity. |
| Payload-Related Toxicity | 1. Select a Less Potent Payload: If the payload is extremely potent, even minimal off-target release can cause significant toxicity. Consider using a payload with a more favorable therapeutic index. 2. Inverse Targeting: This strategy involves co-administering a payload-binding agent that can neutralize any prematurely released drug in circulation, thereby reducing its exposure to healthy tissues.[14] |
Issue 2: Poor Therapeutic Efficacy Despite In Vitro Potency
Q: Our this compound-drug conjugate is highly effective in cell culture, but we are not seeing the expected anti-tumor activity in our mouse models. What could be the reason for this discrepancy?
A: A lack of correlation between in vitro and in vivo efficacy is a frequent hurdle. This often points to issues with the ADC's stability, biodistribution, or its ability to penetrate the tumor and release its payload effectively within the tumor microenvironment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inadequate Tumor Accumulation | 1. Biodistribution Studies: Conduct comprehensive biodistribution studies to quantify the accumulation of the ADC in the tumor versus healthy organs.[15][16] This will reveal if the conjugate is reaching the target site in sufficient concentrations. 2. Enhance Tumor Penetration: The size and charge of the ADC can impact its ability to penetrate solid tumors.[2] Strategies like using smaller targeting moieties or modifying the linker can improve tumor infiltration.[2] |
| Inefficient Payload Release at the Tumor Site | 1. Linker Design for the Tumor Microenvironment: The linker should be designed to be cleaved specifically by conditions prevalent in the tumor, such as low pH or high concentrations of certain enzymes (e.g., cathepsins).[2][4] If the linker is not efficiently cleaved, the payload will not be released to exert its cytotoxic effect. 2. Assess Bystander Effect: For heterogeneous tumors, using a payload that can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen (bystander effect) can enhance overall efficacy.[][17] |
| Low LRP1 Expression in the In Vivo Tumor Model | 1. Validate Target Expression: Confirm that the LRP1 expression levels in your in vivo tumor model are comparable to those in the cell lines used for in vitro testing and, ideally, reflect the expression in human tumors.[18][19][20] 2. Select Appropriate Tumor Models: Utilize patient-derived xenograft (PDX) models, which often better recapitulate the heterogeneity and molecular characteristics of human tumors, including target expression levels.[21][22] |
| Rapid Clearance from Circulation | 1. Pharmacokinetic (PK) Analysis: Perform detailed PK studies to determine the half-life of the ADC in circulation.[15][16] Rapid clearance will prevent a sufficient amount of the conjugate from reaching the tumor. 2. Modify ADC Structure: As mentioned, PEGylation can increase the hydrodynamic size of the ADC, prolonging its circulation time.[2] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of an this compound-Drug Conjugate
This protocol outlines a method for assessing the tissue distribution of a radiolabeled this compound-drug conjugate in a tumor-bearing mouse model.
1. Radiolabeling the this compound-Drug Conjugate:
-
Method: The antibody or peptide component of the ADC can be radiolabeled with isotopes such as Iodine-125 (¹²⁵I) or Indium-111 (¹¹¹In).[15][23] The Iodogen method is commonly used for radioiodination.[23]
-
Procedure:
-
Coat a reaction tube with Iodogen.
-
Add the ADC solution (in a suitable buffer like PBS) to the tube.
-
Introduce [¹²⁵I]NaI to initiate the labeling reaction.
-
Incubate for 15-20 minutes at room temperature.
-
Purify the ¹²⁵I-labeled ADC from free ¹²⁵I using a desalting column.
-
Perform quality control to determine radiochemical purity and specific activity.[23]
-
2. Animal Model and ADC Administration:
-
Model: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines known to express LRP1).[21]
-
Procedure:
3. Tissue Collection and Analysis:
-
Time Points: Collect tissues at various time points post-injection (e.g., 24, 48, 72, and 144 hours) to assess the change in distribution over time.[23]
-
Procedure:
-
At each time point, anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the mice and dissect the tumor and a panel of healthy organs (liver, spleen, kidneys, lungs, heart, muscle, bone).[23]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Data Presentation:
The results should be summarized in a table for easy comparison of ADC accumulation across different tissues and time points.
| Tissue | 24h (%ID/g) | 48h (%ID/g) | 72h (%ID/g) | 144h (%ID/g) |
| Tumor | ||||
| Blood | ||||
| Liver | ||||
| Spleen | ||||
| Kidneys | ||||
| Lungs | ||||
| Heart | ||||
| Muscle |
Note: This data is for illustrative purposes. Actual values will depend on the specific ADC and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound-2 and what is its role in cancer?
A: this compound-2 (also known as Angiopoietin-2 or ANGPT2) is a protein involved in the regulation of blood vessel formation (angiogenesis).[24][25][26] It acts as a context-dependent antagonist or agonist of the TIE2 receptor.[25][27] In the presence of vascular endothelial growth factor (VEGF), ANGPT2 can promote angiogenesis, which is crucial for tumor growth and metastasis.[26] Its ability to bind to LRP1 has been exploited for targeted drug delivery to tumors, particularly brain tumors, as it can cross the blood-brain barrier.[7][8]
Q2: Why is LRP1 a good target for this compound-drug conjugates?
A: Low-density lipoprotein receptor-related protein 1 (LRP1) is a promising target for several reasons:
-
Overexpression in Tumors: LRP1 is overexpressed in various cancers, including glioblastoma, clear-cell renal cell carcinoma, and gastrointestinal tumors, compared to corresponding healthy tissues.[10][11][18][20]
-
Role in Endocytosis: LRP1 is a receptor involved in receptor-mediated endocytosis, a process that allows for the internalization of the ADC into the cancer cell, which is necessary for the release of the cytotoxic payload.[13]
-
Blood-Brain Barrier Penetration: LRP1 is expressed on the endothelial cells of the blood-brain barrier, and its interaction with this compound-2 facilitates the transport of conjugated drugs into the brain, making it a valuable target for treating brain tumors.[7][8][9]
Q3: What are the main types of linkers used in ADCs and how do they influence off-target effects?
A: The linker is a critical component that connects the drug to the this compound peptide.[][2][5] The choice of linker significantly impacts the ADC's stability and therapeutic index.[3] There are two main types of linkers:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[4] Examples include:
-
pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes.
-
Enzyme-sensitive linkers: Cleaved by enzymes like cathepsins that are highly expressed in tumor cells.[4] If these linkers are not perfectly stable in circulation, they can lead to premature drug release and off-target toxicity.[][5]
-
-
Non-cleavable Linkers: These linkers are more stable and release the payload only after the entire ADC is internalized and the peptide or antibody component is degraded in the lysosome.[4] This generally leads to lower off-target toxicity from premature release but may result in active metabolites with different properties.
Q4: What in vitro assays should be performed before moving to in vivo studies?
A: A comprehensive panel of in vitro assays is essential to characterize the this compound-drug conjugate and predict its in vivo behavior:
-
Binding and Affinity Assays: To confirm that the conjugate binds to LRP1 with high affinity.
-
Internalization Assays: To ensure that the ADC is efficiently internalized by cancer cells upon binding to LRP1.[17]
-
In Vitro Cytotoxicity Assays: To determine the potency of the ADC against a panel of cancer cell lines with varying LRP1 expression levels.
-
Plasma Stability Assays: To assess the stability of the linker and the integrity of the ADC in plasma over time.[17]
-
Bystander Effect Assays: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.[17]
Q5: What are the key considerations for selecting an appropriate animal model?
A: The choice of animal model is critical for obtaining clinically relevant data.[21][22]
-
Target Expression: The model should express human LRP1 at levels relevant to the cancer being studied. If using a murine model, ensure the this compound conjugate cross-reacts with murine LRP1.
-
Tumor Microenvironment: Patient-derived xenograft (PDX) models are often preferred over cell line-derived xenografts (CDX) as they better preserve the architecture and heterogeneity of the original human tumor.[21]
-
Immunocompetence: If the ADC has a mechanism of action that involves the immune system, a syngeneic model or a humanized mouse model may be necessary.
Visualizations
Caption: this compound-drug conjugate binding, internalization, and payload release pathway.
Caption: Workflow for preclinical evaluation of this compound-drug conjugates.
Caption: Troubleshooting logic for high in vivo toxicity of this compound-drug conjugates.
References
- 2. precisepeg.com [precisepeg.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated expression of cholesterol transporter LRP-1 is crucially implicated in the pathobiology of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of low-density lipoprotein receptor-related protein 1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LRP1 - Wikipedia [en.wikipedia.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Overexpression of low density lipoprotein receptor-related protein 1 (LRP1) is associated with worsened prognosis and decreased cancer immunity in clear-cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. mdpi.com [mdpi.com]
- 22. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ANGPT2 - Wikipedia [en.wikipedia.org]
- 25. elisakits.co.uk [elisakits.co.uk]
- 26. Angiopoietin - Wikipedia [en.wikipedia.org]
- 27. uniprot.org [uniprot.org]
Technical Support Center: Enhancing the Purification Efficiency of Synthetic Angiopeptin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of synthetic Angiopeptin. The following question-and-answer format directly addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is a synthetic cyclic octapeptide that acts as a somatostatin (B550006) analog.[1] It has shown potential in clinical applications, including the inhibition of myointimal proliferation after angioplasty and transplant arteriosclerosis.[1] High purity of synthetic this compound is critical to ensure its safety, efficacy, and to obtain accurate results in preclinical and clinical studies. Impurities can have unintended biological activities or toxicities.
Q2: What are the most common sources of impurities in synthetic this compound?
A2: Most synthetic peptides like this compound are produced via Solid-Phase Peptide Synthesis (SPPS). The primary sources of impurities stem from this process and can include:
-
Deletion Sequences: Resulting from incomplete amino acid coupling or deprotection steps.
-
Truncated Sequences: Peptides that are shorter than the target sequence.
-
Insertion Sequences: Arising from the unintentional addition of an extra amino acid.
-
Protecting Group Adducts: Incomplete removal of temporary or permanent protecting groups from amino acid side chains.
-
Oxidation/Reduction Products: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and purification.
-
Diastereomers: Racemization of amino acids during the synthesis process.
-
Reagent Adducts: Side reactions with reagents used in synthesis, such as scavengers used during the cleavage step.
Q3: What is the primary method for purifying synthetic this compound?
A3: The gold standard for purifying synthetic peptides, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 or C8 column is typically used with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[3][4]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of this compound should be assessed using a combination of analytical techniques:
-
Analytical RP-HPLC: To determine the percentage of the main peak relative to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide and to identify the masses of any co-eluting impurities.[5][6]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the final product.
Troubleshooting Guides
Problem 1: Low Purity of Crude this compound Before Purification
Q: My initial analysis of the crude synthetic this compound shows very low purity (<50%). What are the likely causes and how can I improve this?
A: Low crude purity is often due to inefficiencies in the solid-phase peptide synthesis (SPPS) process.
Troubleshooting Steps:
-
Review Synthesis Protocol:
-
Coupling Efficiency: Ensure complete coupling of each amino acid. Consider using a stronger coupling agent, extending reaction times, or performing a double coupling for difficult residues.
-
Deprotection: Confirm complete removal of the Fmoc protecting group after each cycle. Incomplete deprotection will lead to deletion sequences. .
-
-
Optimize Cleavage and Deprotection:
-
Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups used.
-
Extend the cleavage time if incomplete deprotection of side-chain protecting groups is suspected.
-
-
Check Raw Material Quality:
-
Verify the purity of the amino acid derivatives and coupling reagents.
-
Problem 2: Poor Peak Shape (Tailing or Broadening) During HPLC Purification
Q: During RP-HPLC purification of this compound, my target peak is broad and shows significant tailing. What could be the cause and how can I improve the peak shape?
A: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, peptide aggregation, or inappropriate mobile phase conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA) in your mobile phases (typically 0.1%). TFA helps to minimize secondary interactions with the silica (B1680970) matrix of the column and improves peak shape.
-
pH: The pH of the mobile phase can affect the charge state of the peptide and its interaction with the column. While TFA is standard, for MS-compatibility, formic acid can be used, though it may require more optimization to achieve sharp peaks.[5]
-
-
Adjust Gradient Profile:
-
A shallower gradient around the elution point of your peptide can often improve peak sharpness and resolution from closely eluting impurities.[4]
-
-
Column Temperature:
-
Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
-
-
Sample Overload:
-
Injecting too much crude peptide can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
-
Problem 3: Co-elution of Impurities with the Main this compound Peak
Q: I am unable to resolve a critical impurity from my main this compound peak using my standard RP-HPLC method. What strategies can I employ to improve separation?
A: Co-eluting impurities are a common challenge, especially for impurities that are structurally similar to the target peptide.
Troubleshooting Steps:
-
Optimize Gradient and Flow Rate:
-
Shallow Gradient: Employ a very shallow gradient around the elution point of this compound (e.g., a 0.1-0.5% change in organic solvent per minute).
-
Lower Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
-
Change Column Selectivity:
-
If you are using a C18 column, consider trying a C8 or a phenyl-hexyl column. The different stationary phase chemistry can alter the selectivity and may resolve the co-eluting peaks.[4]
-
-
Alter the Mobile Phase System:
-
If using TFA, consider switching to a different ion-pairing reagent or a different buffer system (if compatible with your downstream applications).
-
Investigate the use of a different organic modifier, such as methanol (B129727) or isopropanol (B130326), in place of or in combination with acetonitrile.
-
-
Two-Dimensional (2D) HPLC:
-
For very challenging separations, a 2D-HPLC approach can be used, where the fraction containing the co-eluting species is collected from the first dimension and re-injected onto a second column with different selectivity under different conditions.
-
Problem 4: Low Recovery of this compound After Purification
Q: After lyophilization of my collected HPLC fractions, the final yield of purified this compound is very low. What are the potential causes and solutions?
A: Low recovery can be due to peptide aggregation, poor solubility, or adsorption to surfaces.
Troubleshooting Steps:
-
Address Aggregation:
-
Solubilization: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase for injection.
-
Additives: In some cases, the addition of small amounts of chaotropic agents or organic acids to the sample solvent can help to disrupt aggregates.
-
-
Optimize Collection and Handling:
-
Fraction Pooling: Be precise in pooling fractions. Analyze fractions by analytical HPLC before pooling to avoid including fractions with significant impurities, which would necessitate re-purification and lead to yield loss.
-
Lyophilization: Ensure complete lyophilization to remove all water and residual solvents. Lyophilize in polypropylene (B1209903) tubes to minimize adsorption to glass surfaces.
-
-
Passivate the HPLC System:
-
Peptides can adsorb to metallic surfaces within the HPLC system. If you consistently experience low recovery, consider passivating the system with a strong acid or using a biocompatible HPLC system with PEEK tubing and components.
-
Data Presentation
Table 1: Comparison of HPLC Purification Strategies for a Model Cyclic Peptide
| Parameter | Method A: Standard RP-HPLC | Method B: Optimized Gradient RP-HPLC | Method C: Alternative Stationary Phase (C8) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B in 50 min | 25-45% B in 80 min | 15-55% B in 50 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Crude Purity | 65% | 65% | 65% |
| Final Purity | 95.2% | 98.7% | 96.5% |
| Yield | 35% | 28% | 32% |
| Resolution ofKey Impurity | 1.2 | 1.8 | 1.4 |
Note: This data is representative and illustrates the potential impact of methodological changes. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of Synthetic this compound
-
Sample Preparation:
-
Dissolve the crude, lyophilized this compound in Mobile Phase A (0.1% TFA in water) to a concentration of 10-20 mg/mL.
-
If solubility is an issue, dissolve in a minimal amount of DMSO and then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Equilibrate the preparative RP-HPLC system with the chosen column (e.g., C18) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run a gradient optimized for this compound. A good starting point is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main this compound peak. It is advisable to collect multiple smaller fractions across the peak to allow for more precise pooling based on purity.
-
-
Purity Analysis and Lyophilization:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Freeze the pooled fractions and lyophilize until a dry powder is obtained.
-
Mandatory Visualizations
Caption: General workflow for the synthesis, purification, and analysis of synthetic this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action on cell proliferation.
References
- 1. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Solving solubility issues of Angiopeptin in aqueous buffers
Technical Support Center: Angiopeptin Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving this compound in aqueous buffers for experimental use.
Troubleshooting Guide: this compound Solubility Issues
It is important to note that this compound, a cyclic octapeptide, can be challenging to dissolve directly in aqueous buffers due to its hydrophobic amino acid residues and potential for aggregation. The following guide provides a systematic approach to overcoming these solubility issues.
Initial Dissolution Protocol
For researchers preparing this compound solutions for in vitro studies, a common starting point is to first create a concentrated stock solution in an organic solvent, which can then be diluted into the desired aqueous buffer.
Experimental Protocol: Preparation of an this compound Stock Solution
-
Reconstitution of Lyophilized Peptide:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add a small amount of sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) to the vial to create a concentrated stock solution. Several suppliers suggest that this compound is slightly soluble in these solvents.[1][2][3]
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the desired volume of the this compound stock solution to your pre-chilled aqueous buffer with gentle stirring.
-
Important: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum (typically <0.5%) to avoid affecting your experimental system.
-
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Decrease the final concentration of this compound.- Increase the proportion of co-solvent (e.g., DMSO) if your experimental system allows.- Evaluate the pH of your buffer (see below). |
| The pH of the aqueous buffer is not optimal for this compound solubility. | Peptides have an isoelectric point (pI) at which they are least soluble. Adjusting the pH of the buffer away from the pI can increase solubility. Experiment with buffers of different pH values (e.g., pH 5.0, 7.4, 8.5). | |
| Aggregation of the peptide. | - Prepare fresh solutions before each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Consider the use of excipients that can reduce aggregation, such as non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low concentrations (e.g., 0.01-0.1%). | |
| Cloudy or hazy solution | Incomplete dissolution of the peptide. | - Increase the sonication time for the stock solution.- Gently warm the solution (e.g., to 37°C) while dissolving, but be cautious as excessive heat can degrade the peptide. |
| Presence of insoluble aggregates. | - Centrifuge the solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any aggregates.- Carefully collect the supernatant for your experiment. | |
| Difficulty dissolving the lyophilized powder in the initial organic solvent | Insufficient solvent volume or inadequate mixing. | - Add a slightly larger volume of the organic solvent.- Use a combination of vortexing and sonication. A brief sonication in a water bath can be effective.[4] |
Troubleshooting Workflow for this compound Dissolution
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
Based on information from various suppliers, this compound (Lanreotide acetate) is slightly soluble in DMSO and methanol.[1][2][3] It is recommended to start with one of these organic solvents to prepare a concentrated stock solution.
2. Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers can be difficult and may lead to incomplete dissolution or aggregation. It is generally more reliable to first create a stock solution in a suitable organic solvent and then dilute it into your desired buffer.
3. How does pH affect the solubility and stability of this compound?
The pH of an aqueous solution is a critical factor for the solubility and stability of peptides.[4] Peptides are amphoteric molecules and their net charge changes with pH. Solubility is typically lowest at the isoelectric point (pI) and increases as the pH is moved away from the pI. For stability, extreme pH values and certain buffer salts can promote degradation pathways like deamidation or oxidation. The optimal pH for both solubility and stability should be determined empirically for your specific experimental conditions. Studies on similar peptides have shown that even small changes in pH (e.g., from 7.5 to 8.2) can significantly alter aggregation kinetics.[5][6]
4. What are some common excipients that can be used to improve the solubility of this compound?
For poorly soluble peptides, various excipients can be employed to enhance and maintain solubility. These include:
-
Co-solvents: Such as ethanol (B145695) or propylene (B89431) glycol.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween-80) or Pluronic F-68 can help prevent aggregation.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic parts of the peptide, increasing its aqueous solubility.
The choice of excipient will depend on the compatibility with your experimental system.
5. How should I store my this compound solutions?
Lyophilized this compound should be stored at -20°C.[1] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of peptides are generally less stable, so it is best to prepare them fresh for each experiment.
Signaling Pathway Context: this compound's Mechanism of Action
This compound is an analog of somatostatin (B550006) and exerts its biological effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[1][2] This interaction triggers downstream signaling cascades that can inhibit cell proliferation and hormone secretion.
Caption: Simplified signaling pathway of this compound's inhibitory effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lanreotide (acetate) | CAS 127984-74-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. usbio.net [usbio.net]
- 4. jpt.com [jpt.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. A pH-Induced Switch in Human Glucagon-like Peptide-1 Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Angiopeptin vs. Octreotide: A Comparative Analysis of Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two somatostatin (B550006) analogues, angiopeptin (B12286003) and octreotide (B344500), for the five human somatostatin receptor subtypes (SSTR1-5). The data presented is curated from peer-reviewed scientific literature to support research and development in pharmacology and related fields. While extensive binding data is available for octreotide, quantitative binding affinity data for this compound across all SSTR subtypes is limited in the public domain. This guide presents the available information to offer a comparative overview.
Quantitative Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potential biological activity. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
Comparative Binding Profile
The table below summarizes the available binding and functional data for this compound and octreotide for the five human somatostatin receptor subtypes. It is important to note that the data for this compound is derived from functional assays (pIC50), which measure the concentration required to elicit a half-maximal biological response, and not direct binding affinity (Ki or IC50).
| Somatostatin Receptor Subtype | This compound (pIC50)* | Octreotide (Ki in nM) | Octreotide (IC50 in nM) |
| SSTR1 | Data not available | 875[1] | >1000[2] |
| SSTR2 | 8.69 ± 0.25 (human)[2][3] | 0.57[1] | 0.2 - 2.5[2] |
| 8.08 ± 0.24 (rat)[2][3] | |||
| SSTR3 | Data not available | 26.8[1] | Low affinity[2] |
| SSTR4 | Data not available | >1000[1] | >100[2] |
| SSTR5 | Partial agonist (rat, pIC50=8.60 ± 0.16)[2][3] | 6.2[1] | Lower affinity than SSTR2[2] |
| No agonist activity (human)[2][3] |
*pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency in the functional assay.
Key Observations:
-
Octreotide demonstrates a clear binding preference for SSTR2 , with high affinity. It also binds to SSTR5 and, to a lesser extent, SSTR3, while showing negligible affinity for SSTR1 and SSTR4.[1][4]
-
This compound is described as an SSTR2/SSTR5 receptor-selective analogue .[5][6] The available functional data indicates it acts as a partial agonist at the human SSTR2 and displays species-dependent effects at SSTR5, acting as a partial agonist at the rat receptor but showing no agonist activity at the human SSTR5.[5][6]
-
The lack of comprehensive binding data for this compound, particularly for SSTR1, SSTR3, and SSTR4, makes a direct comparison of the complete binding profiles challenging. The poor clinical efficacy of this compound in some human trials has been suggested to be related to the high expression of SSTR1 in human blood vessels, a receptor for which its binding affinity is not well characterized.[7]
Experimental Protocols
The determination of binding affinity for compounds like this compound and octreotide is predominantly performed using radioligand binding assays.
Radioligand Competition Binding Assay
This is a standard method to determine the affinity of a non-radiolabeled compound (the "competitor," e.g., this compound or octreotide) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligands: this compound and octreotide at a range of concentrations.
-
Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation of the peptides.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer. This is done in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or octreotide). A parallel set of tubes containing a high concentration of unlabeled somatostatin is used to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration. This generates a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Somatostatin Receptor Signaling Pathway
Upon agonist binding, somatostatin receptors couple to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events that are primarily inhibitory in nature.
Caption: Somatostatin receptor signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of somatostatin and this compound on cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of somatostatin and this compound on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor subtype expression and function in human vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Angiopeptin and Other Somatostatin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate somatostatin (B550006) analog is critical for therapeutic efficacy. This guide provides an objective, data-driven comparison of Angiopeptin (Lanreotide) with other prominent somatostatin analogs, namely Octreotide and Pasireotide. The following sections detail their comparative receptor binding affinities, anti-proliferative activities, and the underlying signaling pathways, supported by experimental data and detailed methodologies.
Executive Summary
Somatostatin analogs are synthetic peptides that mimic the action of the natural hormone somatostatin, which regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). Their primary therapeutic applications are in the management of neuroendocrine tumors (NETs) and acromegaly, owing to their ability to inhibit hormone secretion and cell proliferation.
This compound, a long-acting cyclic octapeptide also known as Lanreotide, along with Octreotide, represents the first generation of somatostatin analogs. These compounds exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5. Pasireotide, a second-generation analog, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This variation in receptor affinity translates to differential biological activities and clinical efficacies.
Quantitative Comparison of Performance
The following tables summarize the key in vitro performance metrics of this compound (Lanreotide), Octreotide, and Pasireotide.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
Lower IC50 values indicate higher binding affinity.
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound (Lanreotide) | >1000 | 1.1 - 2.3 | 15 - 49 | >1000 | 8.8 - 21 |
| Octreotide | >1000 | 0.6 - 2.5 | 26 - 90 | >1000 | 6.1 - 15 |
| Pasireotide | 1.5 - 9.1 | 1.0 - 5.6 | 1.5 - 10 | >100 | 0.16 - 0.4 |
Note: Data is compiled from multiple in vitro studies and may exhibit some variability due to different experimental conditions.
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
This table presents the concentration of the analog required to inhibit 50% of cell proliferation in various cancer cell lines.
| Somatostatin Analog | Cell Line (Cancer Type) | SSTR Expression | IC50 (nM) |
| This compound (Lanreotide) | BON-1 (Pancreatic NET) | SSTR2, SSTR5 | ~1 |
| Octreotide | BON-1 (Pancreatic NET) | SSTR2, SSTR5 | ~1 |
| Pasireotide | BON-1 (Pancreatic NET) | SSTR1, SSTR2, SSTR3, SSTR5 | ~0.5 |
| This compound | CHO-K1 (hSSTR2 transfected) | hSSTR2 | pIC50 = 8.69 ± 0.25 |
| Somatostatin (SRIF) | CHO-K1 (hSSTR2 transfected) | hSSTR2 | pIC50 = 8.05 ± 0.03 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for this compound on CHO-K1 cells shows it acting as a partial agonist[1][2].
Signaling Pathways
Upon binding to somatostatin receptors, these analogs trigger a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP affects downstream effectors like protein kinase A (PKA), leading to the modulation of cellular functions, including hormone secretion and proliferation.
Furthermore, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate growth factor receptors, thereby attenuating mitogenic signaling.[3] The activation of SSTRs can also influence ion channel activity, particularly potassium and calcium channels, which is crucial for their anti-secretory effects.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific somatostatin receptor subtype.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of somatostatin analogs for each of the five human somatostatin receptors (SSTR1-5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype.
-
Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SRIF-14 or [¹²⁵I-Tyr³]Octreotide).
-
Test Compounds: this compound, Octreotide, Pasireotide, and unlabeled somatostatin (for determining non-specific binding).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture the transfected cells to confluence, harvest, and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound. For total binding, no unlabeled competitor is added. For non-specific binding, a high concentration of unlabeled somatostatin is added.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Guide to In Vitro and In Vivo Models for Angiopeptin Blood-Brain Barrier Transport
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in vivo models used to assess the blood-brain barrier (BBB) transport of Angiopeptin-2, a peptide with significant potential for central nervous system (CNS) drug delivery. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to aid in the selection and implementation of appropriate models for preclinical research.
This compound-2 is a peptide that has demonstrated the ability to cross the BBB, primarily through receptor-mediated transcytosis facilitated by the low-density lipoprotein receptor-related protein 1 (LRP1)[1][2][3]. The validation of its transport efficacy relies on robust and predictive preclinical models. This guide provides a cross-validation of commonly employed in vitro and in vivo models, offering a comparative analysis of their quantitative outputs and methodologies.
Data Presentation: A Comparative Analysis of this compound-2 BBB Transport
The following tables summarize quantitative data from key studies, offering a direct comparison of this compound-2's transport efficiency across different experimental platforms.
Table 1: In Vitro BBB Model Performance for this compound-2 Transport
| Model Type | Cell Line | Key Parameter | This compound-2 Value | Control/Reference Value | Reference |
| Transwell Monolayer | Bovine Brain Microvascular Endothelial Cells (BBMVECs) | Apparent Permeability (Papp) | 14.9 x 10⁻⁶ cm/s | Inulin: 0.2 x 10⁻⁶ cm/s | Demeule et al., 2008 |
| Transwell Monolayer | Murine Brain Endothelial Cells (bEnd.3) | Apparent Permeability (Papp) | Data not specifically for this compound-2, but model is commonly used for peptide transport studies. | Lucifer Yellow: ~0.5 x 10⁻⁶ cm/s | Various |
Table 2: In Vivo Model Performance for this compound-2 Brain Uptake
| Model Type | Animal Model | Key Parameter | This compound-2 Value | Control/Reference Value | Reference |
| In Situ Brain Perfusion | CD-1 Mice | Brain Uptake Clearance (Kᵢₙ) | 211 µL/min/g | Inulin: 1.2 µL/min/g | Demeule et al., 2008 |
| Intravenous Injection | Nude Mice | % Injected Dose per Gram (%ID/g) of Brain | ~0.5 %ID/g (at 30 min) | Data varies based on formulation | Various |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
In Vitro BBB Model: Transwell Permeability Assay
This protocol is based on methodologies described for assessing peptide transport across brain endothelial cell monolayers.
Objective: To quantify the permeability of this compound-2 across an in vitro model of the blood-brain barrier.
Materials:
-
Murine brain endothelial cells (bEnd.3 cell line)
-
Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane)
-
24-well plates
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics)
-
Fibronectin or collagen solution for coating
-
This compound-2 (labeled, e.g., with a fluorescent tag or radioisotope, and unlabeled)
-
Permeability marker (e.g., Lucifer Yellow or FITC-dextran)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Plate reader or appropriate detection instrument
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with fibronectin (50 µg/mL) or collagen (100 µg/mL) and incubate for at least 1 hour at 37°C.
-
Seed bEnd.3 cells onto the coated inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
-
Add fresh culture medium to the apical (upper) and basolateral (lower) chambers.
-
Culture the cells for 3-5 days to allow for the formation of a confluent monolayer with tight junctions.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) using a volt-ohm meter to confirm monolayer integrity. TEER values should be stable and significantly higher than empty inserts.
-
Optionally, assess the permeability to a paracellular marker like Lucifer Yellow to further validate barrier tightness.
-
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the assay buffer containing a known concentration of labeled this compound-2 to the apical chamber.
-
To the basolateral chamber, add fresh assay buffer.
-
Incubate the plate at 37°C on an orbital shaker.
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh assay buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Quantification and Analysis:
-
Quantify the concentration of labeled this compound-2 in the collected samples using a plate reader or other appropriate detector.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of transport of this compound-2 to the basolateral chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the apical chamber.
-
-
In Vivo Model: In Situ Mouse Brain Perfusion
This protocol is a generalized procedure based on the in situ brain perfusion technique used to evaluate brain uptake of substances.
Objective: To measure the rate of this compound-2 transport from the circulation into the brain parenchyma under controlled conditions.
Materials:
-
Anesthetized mice (e.g., CD-1)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂, pH 7.4)
-
Labeled this compound-2
-
Vascular marker (e.g., [¹⁴C]-sucrose or a fluorescent dextran)
-
Surgical instruments
-
Perfusion pump
-
Brain tissue homogenization buffer
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Expose the common carotid arteries.
-
Ligate the external carotid arteries and pterygopalatine arteries to direct perfusion to the brain.
-
Cannulate the common carotid arteries with fine tubing connected to the perfusion pump.
-
-
Perfusion:
-
Initiate the perfusion with the perfusion buffer at a constant flow rate (e.g., 2.5 mL/min per hemisphere).
-
After a brief pre-perfusion to wash out the blood, switch to the perfusion buffer containing a known concentration of labeled this compound-2 and the vascular marker.
-
Perfuse for a short, defined period (e.g., 1-10 minutes) to measure unidirectional influx.
-
-
Tissue Collection and Processing:
-
At the end of the perfusion period, decapitate the mouse and dissect the brain.
-
Homogenize the brain tissue in an appropriate buffer.
-
Take an aliquot of the homogenate for analysis.
-
Also, collect an aliquot of the perfusion fluid.
-
-
Quantification and Analysis:
-
Determine the amount of labeled this compound-2 and the vascular marker in the brain homogenate and the perfusion fluid using a scintillation counter or other suitable method.
-
Correct the brain tissue concentration of this compound-2 for the amount remaining in the cerebral vascular space using the vascular marker.
-
Calculate the brain uptake clearance (Kᵢₙ) using the following equation:
-
Kᵢₙ (mL/s/g) = Aₘ / (Cₚ * T)
-
Where Aₘ is the amount of this compound-2 in the brain parenchyma per gram of tissue, Cₚ is the concentration in the perfusion fluid, and T is the perfusion time.
-
-
Mandatory Visualizations
LRP1-Mediated Transcytosis of this compound-2
The primary mechanism for this compound-2's transport across the BBB is through receptor-mediated transcytosis, initiated by its binding to the LRP1 receptor on the luminal surface of brain endothelial cells.
Caption: LRP1-mediated transcytosis of this compound-2 across the blood-brain barrier.
Experimental Workflow: In Vitro vs. In Vivo Comparison
This workflow outlines the key stages in both in vitro and in vivo experimental pipelines for assessing this compound-2 BBB transport, highlighting the parallel yet distinct methodologies.
Caption: Workflow for cross-validating in vitro and in vivo models of BBB transport.
References
- 1. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRP-1-mediated blood brain barrier transcytosis: mechanisms and therapeutic applications - UCL Discovery [discovery.ucl.ac.uk]
- 3. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Angiopep-2 Conjugation Chemistries for Brain-Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the effective delivery of therapeutics across the blood-brain barrier (BBB) remains a critical challenge. Angiopep-2, a 19-amino acid peptide, has emerged as a promising targeting ligand due to its ability to bind to the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on brain capillary endothelial cells and glioma cells, facilitating receptor-mediated transcytosis into the brain.[1][2] The choice of conjugation chemistry to attach Angiopep-2 to various therapeutic payloads—from small molecules to nanoparticles—is a crucial determinant of the final conjugate's stability, efficacy, and overall performance. This guide provides a comparative analysis of common Angiopep-2 conjugation chemistries, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Overview of Common Angiopep-2 Conjugation Chemistries
The covalent linkage of Angiopep-2 to a drug or nanocarrier can be achieved through several chemical strategies. The most prevalent methods involve the reaction of functional groups on the peptide with complementary groups on the therapeutic agent or carrier. Key chemistries include maleimide-thiol coupling, carbodiimide (B86325)/N-hydroxysuccinimide (NHS) ester-mediated amide bond formation, and copper-free "click" chemistry. Each method offers distinct advantages and disadvantages in terms of reaction efficiency, specificity, and the stability of the resulting bond.
| Conjugation Chemistry | Functional Group on Angiopep-2 | Functional Group on Carrier/Drug | Resulting Linkage | Key Advantages | Key Considerations |
| Maleimide-Thiol Coupling | Thiol (-SH) from an added Cysteine residue | Maleimide (B117702) | Thioether | High specificity and efficiency at physiological pH. | Potential for maleimide hydrolysis; requires introduction of a free thiol on the peptide. |
| Carbodiimide (EDC/NHS) Chemistry | Amine (-NH2) at N-terminus or Lysine side chains | Carboxylic acid (-COOH) | Amide | Utilizes native functional groups; forms stable amide bonds. | Potential for cross-linking and lower specificity; requires careful control of reaction conditions. |
| Copper-Free Click Chemistry (SPAAC) | Azide (-N3) or Alkyne | Strained Alkyne (e.g., DBCO) or Azide | Triazole | High specificity and bioorthogonality; proceeds under mild conditions without a cytotoxic copper catalyst. | Requires introduction of non-native functional groups (azide or alkyne). |
Performance Comparison of Angiopep-2 Conjugation Chemistries
Direct comparative studies of different Angiopep-2 conjugation chemistries on the same platform are limited in the literature. However, by examining various studies, we can infer the performance characteristics of each method.
Conjugation Efficiency
The efficiency of the conjugation reaction is a critical parameter, as it directly impacts the yield and purity of the final product.
-
Maleimide-Thiol Coupling: This method is widely reported to be highly efficient. For instance, in the preparation of Angiopep-2 modified liposomes, the reaction between maleimide-functionalized lipids and thiolated Angiopep-2 proceeds readily at room temperature.[3]
-
EDC/NHS Chemistry: The efficiency of carbodiimide chemistry can be more variable and is highly dependent on reaction conditions such as pH and the concentration of reagents. A study on the conjugation of Angiopep-2 to hyaluronic acid nanoparticles reported a bioconjugation efficiency of 55.27% after optimizing reaction time and peptide concentration.[4]
-
Copper-Free Click Chemistry (SPAAC): This reaction is known for its high efficiency and specificity. A study developing polymeric nanoparticles with tunable Angiopep-2 surface density utilized copper-free click chemistry to achieve controlled conjugation.[5]
Stability of the Conjugate
The stability of the linkage between Angiopep-2 and the therapeutic agent is crucial for in vivo applications, as premature cleavage can lead to off-target effects and reduced efficacy.
-
Thioether Bond (from Maleimide-Thiol Coupling): Thioether bonds are generally stable under physiological conditions, providing a durable linkage for in vivo applications.[6]
-
Amide Bond (from EDC/NHS Chemistry): Amide bonds are highly stable and resistant to hydrolysis, making this a preferred method for creating long-circulating conjugates.[6]
-
Triazole Linkage (from Click Chemistry): The triazole ring formed during click chemistry is exceptionally stable, contributing to the overall robustness of the conjugate.[7]
-
Ester Bonds: Some earlier studies utilized ester linkages for conjugating drugs to Angiopep-2. However, these are less stable in the bloodstream and may require the use of esterase inhibitors for in vivo experiments.[6]
In Vitro and In Vivo Performance
The ultimate measure of a conjugation strategy's success is the biological performance of the resulting conjugate.
-
Receptor Binding and Cellular Uptake: The conjugation process should not significantly impair the ability of Angiopep-2 to bind to the LRP1 receptor. Studies have shown that Angiopep-2 conjugated nanoparticles, regardless of the specific chemistry used, exhibit enhanced uptake in brain endothelial and glioma cells compared to their non-targeted counterparts.[8][9] The density of Angiopep-2 on the surface of nanoparticles has been shown to be a critical factor influencing cellular association and BBB penetration.[5][8]
-
Blood-Brain Barrier Penetration: Numerous studies have demonstrated that Angiopep-2-functionalized nanoparticles, prepared using various conjugation methods, can effectively cross the BBB and accumulate in the brain.[10][11][12] For example, Angiopep-2 conjugated PLGA nanoparticles, prepared via both pre- and post-formulation functionalization strategies, were shown to cross the BBB and accumulate in neuronal cells.[10]
Experimental Protocols
Below are detailed methodologies for key Angiopep-2 conjugation experiments.
Protocol 1: Conjugation of Angiopep-2 to Liposomes via Maleimide-Thiol Chemistry
This protocol is adapted from studies preparing Angiopep-2 modified liposomes.[3][13]
Materials:
-
Lipids (e.g., DSPC, cholesterol)
-
DSPE-PEG-Maleimide
-
Angiopep-2 with a C-terminal cysteine (Angiopep-2-Cys)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve lipids and DSPE-PEG-Maleimide in chloroform in a round-bottom flask.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film.
-
Hydrate the lipid film with PBS at a temperature above the lipid phase transition temperature to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, 100 nm) to obtain unilamellar liposomes of a defined size.
-
-
Angiopep-2 Conjugation:
-
Dissolve Angiopep-2-Cys in PBS.
-
Add the Angiopep-2-Cys solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to maleimide-lipid is 1:1.
-
Incubate the mixture for at least 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unconjugated Angiopep-2 by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the Angiopep-2-liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable protein assay (e.g., BCA assay) after separating the liposomes from free peptide.
-
Protocol 2: Conjugation of Angiopep-2 to PLGA Nanoparticles using EDC/NHS Chemistry
This protocol is based on methods for conjugating peptides to carboxyl-terminated PLGA nanoparticles.[14]
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Angiopep-2
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS, pH 7.4
Procedure:
-
Nanoparticle Activation:
-
Suspend PLGA nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS over the carboxyl groups on the nanoparticles is typically used.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Angiopep-2 Conjugation:
-
Dissolve Angiopep-2 in PBS.
-
Add the Angiopep-2 solution to the activated nanoparticle suspension.
-
Incubate for at least 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Wash the nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents and peptide.
-
-
Characterization:
-
Measure the size and zeta potential of the functionalized nanoparticles by DLS.
-
Quantify the conjugated Angiopep-2 using HPLC or a protein assay.
-
Protocol 3: Conjugation of Angiopep-2 to Nanoparticles via Copper-Free Click Chemistry (SPAAC)
This protocol is a general guideline based on SPAAC reactions.[7][15]
Materials:
-
Azide-functionalized nanoparticles
-
Angiopep-2 with a strained alkyne (e.g., DBCO)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Suspend the azide-functionalized nanoparticles in PBS.
-
Dissolve the DBCO-Angiopep-2 in a compatible solvent (e.g., DMSO) and then add to the nanoparticle suspension. A slight molar excess of the peptide is often used.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing and protected from light.
-
-
Purification:
-
Purify the Angiopep-2-conjugated nanoparticles by centrifugation, dialysis, or size exclusion chromatography to remove unreacted peptide.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as FTIR, NMR, or by including a fluorescent tag on the peptide and measuring fluorescence.
-
Characterize the size and surface charge of the nanoparticles using DLS.
-
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Receptor-mediated transcytosis of an Angiopep-2 conjugate across the BBB.
Caption: General workflow for Angiopep-2 conjugation.
Conclusion
The choice of conjugation chemistry is a critical step in the development of effective Angiopep-2-targeted therapeutics. While maleimide-thiol, EDC/NHS, and copper-free click chemistries all offer viable routes to stable and functional conjugates, the optimal choice will depend on the specific carrier or drug, the available functional groups, and the desired level of control over the conjugation process. For high specificity and efficiency with minimal side reactions, copper-free click chemistry is an excellent option, provided the necessary functional groups can be introduced. Maleimide-thiol chemistry offers a robust and widely used alternative, particularly for linking to thiolated peptides. EDC/NHS chemistry, while potentially less specific, utilizes commonly available functional groups and forms highly stable amide bonds. By carefully considering the comparative aspects outlined in this guide and utilizing the provided protocols, researchers can make informed decisions to advance the development of novel brain-targeting therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of flow on targeting and penetration of angiopep-decorated nanoparticles in a microfluidic model blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theranostic Design of Angiopep-2 Conjugated Hyaluronic Acid Nanoparticles (Thera-ANG-cHANPs) for Dual Targeting and Boosted Imaging of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Dual targeting effect of Angiopep-2-modified, DNA-loaded nanoparticles for glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLGA-PEG-ANG-2 Nanoparticles for Blood–Brain Barrier Crossing: Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Poly(ethylene glycol)-block-poly(D,L-lactide acid) micelles anchored with angiopep-2 for brain-targeting delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Preclinical Immunogenicity Assessment of Angiopeptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiopeptin (also known as Lanreotide) with other somatostatin (B550006) analogs, focusing on the assessment of their immunogenicity in preclinical models. The content is supported by experimental data and detailed methodologies to aid in the design and interpretation of immunogenicity studies for peptide-based therapeutics.
This compound is a synthetic analog of somatostatin, a hormone that regulates various physiological processes. Like other somatostatin analogs, such as octreotide (B344500) and pasireotide, this compound is used in the treatment of various diseases, including acromegaly and neuroendocrine tumors. As with all therapeutic peptides, there is a potential for these molecules to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). Such an immune response can impact the drug's safety and efficacy. Therefore, a thorough immunogenicity risk assessment is a critical component of preclinical development.[1][2]
Comparative Overview of Somatostatin Analogs
While direct comparative preclinical immunogenicity data is not extensively published in a head-to-head format, the following table summarizes key characteristics of this compound and its common alternatives. This information is crucial for designing relevant immunogenicity studies.
| Feature | This compound (Lanreotide) | Octreotide | Pasireotide |
| Primary Receptor Affinity | High affinity for SSTR2 and SSTR5 | High affinity for SSTR2 | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5[3] |
| Formulation | Long-acting depot formulation (Autogel)[4] | Immediate and long-acting release formulations available | Long-acting release formulation available[5] |
| Preclinical Immunogenicity Profile | Studies in rats showed no evidence of immunogenic potential with repeated administration.[6] | Antibody formation has been observed in patients, which can alter pharmacokinetics.[7] | Preclinical data on immunogenicity is limited, but as a peptide therapeutic, the potential exists. |
| Reported Clinical Immunogenicity | Antibody formation is considered infrequent. | Antibody formation is more frequently reported and can cross-react with other analogs like lanreotide (B11836). | The potential for immunogenicity is recognized, and monitoring is part of clinical evaluation.[8] |
Experimental Protocols for Immunogenicity Assessment
A comprehensive preclinical immunogenicity assessment involves a multi-tiered approach, including in silico, in vitro, and in vivo methods.[9]
In Vivo Immunogenicity Study Protocol
This protocol outlines a general procedure for assessing the immunogenicity of a therapeutic peptide like this compound in a relevant animal model (e.g., rodents or non-human primates).
Objective: To determine the potential of the therapeutic peptide to elicit an antibody response (humoral immunogenicity) and a T-cell response (cellular immunogenicity) following repeated administration.
Materials:
-
Therapeutic peptide (e.g., this compound)
-
Vehicle control
-
Adjuvant (optional, to enhance immune response)
-
Syringes and needles for administration
-
Blood collection supplies
-
Reagents for ELISA and ELISpot assays
Procedure:
-
Animal Model Selection: Choose a relevant species. While rodents are commonly used for initial screening, non-human primates may provide data that is more predictive of the human response, although this is not always the case.[2]
-
Dosing and Administration:
-
Divide animals into groups (e.g., vehicle control, low dose, high dose).
-
Administer the therapeutic peptide via a clinically relevant route (e.g., subcutaneous injection) at regular intervals (e.g., weekly for 4-6 weeks).[7]
-
-
Sample Collection:
-
Collect blood samples at baseline (pre-dose) and at multiple time points during the study and after the final dose.
-
Process blood to obtain serum for ADA analysis and peripheral blood mononuclear cells (PBMCs) for T-cell assays.
-
-
Analysis:
-
Humoral Immunogenicity: Analyze serum samples for the presence of anti-drug antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
Cellular Immunogenicity: Analyze PBMCs for peptide-specific T-cell responses using an enzyme-linked immunospot (ELISpot) assay.
-
Anti-Drug Antibody (ADA) Detection by Bridging ELISA
Principle: This assay detects bivalent antibodies that can "bridge" between the drug coated on a plate and a labeled version of the drug in solution.
Protocol:
-
Plate Coating: Coat a 96-well microplate with the therapeutic peptide (e.g., this compound).
-
Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add diluted serum samples from the animal study to the wells and incubate to allow any ADAs to bind to the coated peptide.
-
Detection: Add a biotinylated or enzyme-conjugated version of the therapeutic peptide. This will bind to the captured ADAs, forming a "bridge".
-
Signal Generation: If using a biotinylated detection reagent, add streptavidin-horseradish peroxidase (HRP), followed by a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of ADA present.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and compare the signal from post-dose samples to the pre-dose baseline to determine the presence and titer of ADAs.
T-cell Response Measurement by ELISpot Assay
Principle: The ELISpot assay quantifies the number of cells secreting a specific cytokine (e.g., IFN-γ) in response to stimulation with the therapeutic peptide.
Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[10]
-
Cell Plating: Add isolated PBMCs from the animal study to the wells.
-
Stimulation: Add the therapeutic peptide (or peptide fragments) to the wells to stimulate peptide-specific T-cells. Include positive (e.g., mitogen) and negative (e.g., media alone) controls.[11]
-
Incubation: Incubate the plate to allow cytokine secretion. The secreted cytokine is captured by the antibody on the plate surface.
-
Detection: Add a biotinylated detection antibody for the cytokine, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate that forms an insoluble colored spot where the cytokine was secreted.
-
Analysis: Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
In Vitro Major Histocompatibility Complex (MHC) Binding Assay
Principle: This assay assesses the binding affinity of peptide fragments from the therapeutic drug to purified MHC class II molecules. Peptides that bind with high affinity are more likely to be presented to T-cells and initiate an immune response.
Protocol:
-
Peptide Library: Synthesize overlapping peptide fragments spanning the sequence of the therapeutic peptide.
-
Competition Assay:
-
Incubate a known high-affinity, labeled (e.g., fluorescent) peptide with a specific purified human MHC class II allele in the presence of varying concentrations of the test peptide fragments.[12]
-
The test peptide will compete with the labeled peptide for binding to the MHC molecule.
-
-
Complex Capture: Capture the peptide-MHC complexes on a plate coated with an anti-MHC antibody.[13]
-
Detection: Measure the amount of labeled peptide bound to the MHC molecules. A decrease in signal indicates that the test peptide has successfully competed for binding.
-
Data Analysis: Calculate the concentration of the test peptide that inhibits 50% of the labeled peptide binding (IC50). A lower IC50 value indicates a higher binding affinity.
Signaling Pathways and Immunogenicity Workflow
The following diagrams illustrate the general signaling pathway for somatostatin analogs and a typical workflow for preclinical immunogenicity assessment.
Caption: Simplified signaling pathway of this compound via somatostatin receptors.
Caption: Workflow for preclinical immunogenicity assessment of therapeutic peptides.
References
- 1. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of lanreotide Autogel® in gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ipsen.com [ipsen.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. epivax.com [epivax.com]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Angiopeptin
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Angiopeptin are critical for ensuring laboratory safety and environmental protection. This compound, a peptide with potential reproductive toxicity, requires careful handling and disposal as hazardous waste in accordance with federal, state, and local regulations.[1][2][3] Adherence to institutional environmental health and safety (EHS) guidelines is mandatory.[1][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][5] If an SDS is not available, the substance should be treated as hazardous. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[6]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[6]
-
Lab Coat: A buttoned lab coat should be worn to prevent skin contact.[6]
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form. All disposal activities should be conducted in a designated area, such as a fume hood, to minimize exposure.[5]
Liquid Waste Disposal:
-
Inactivation/Neutralization: For liquid waste containing this compound, such as unused solutions, chemical degradation through hydrolysis is a recommended inactivation method.[5] This can be achieved by treating the solution with a strong acid or base to break the peptide bonds.[5]
-
Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the this compound solution. Allow the mixture to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[5]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.[5]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[5]
-
Collection: The neutralized solution should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the name of the chemical.[2][4]
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified hazardous waste management service.[1][4] Never pour this compound solutions down the drain.[5]
Solid Waste Disposal:
Solid waste contaminated with this compound, such as empty vials, pipette tips, gloves, and other lab materials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container.[4][6] This container should be a different color from regular trash bags and clearly labeled.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Drug Waste" or "Trace Chemotherapy Waste" and list this compound as a contaminant.[4][7]
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[5]
-
Disposal: Schedule a pickup for the container with your institution's licensed hazardous waste disposal contractor.[1][8]
Quantitative Data for Disposal
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general recommendations for the chemical inactivation of peptide waste.
| Parameter | Recommendation | Source |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | [5] |
| Inactivation Time | Minimum 24 hours | [5] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | [5] |
| Storage Temperature for Waste | Room Temperature (in a secure area) | [5] |
Experimental Protocols
The recommended experimental protocol for the inactivation of liquid this compound waste is based on chemical hydrolysis, a standard method for peptide degradation.
Protocol for Chemical Hydrolysis of this compound Waste:
-
Working in a chemical fume hood, transfer the liquid this compound waste to a suitable, sealable, and chemically resistant container.
-
Slowly add an equal volume of either 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to the waste container.
-
Securely seal the container and label it with the contents ("this compound in 1 M HCl" or "this compound in 1 M NaOH"), the date of preparation, and your name.
-
Allow the container to stand in the fume hood for at least 24 hours to ensure complete hydrolysis of the peptide.
-
After 24 hours, carefully unseal the container in the fume hood and neutralize the solution by slowly adding a neutralizing agent until the pH is between 6.0 and 8.0.
-
Reseal the container and transfer it to the designated hazardous waste accumulation area for pickup and disposal by a licensed contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.
References
- 1. peptide24.store [peptide24.store]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ph.health.mil [ph.health.mil]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Angiopeptin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Angiopeptin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust through value beyond the product itself.
Immediate Safety and Handling Protocol
This compound, a long-acting cyclic octapeptide analogue of somatostatin, requires careful handling due to its potent biological activity.[1][2] While specific occupational exposure limits (OELs) have not been established for this compound, a conservative approach is recommended, treating it as a highly potent active pharmaceutical ingredient (HPAPI).[3][4][5] The primary routes of exposure to be controlled are inhalation of airborne particles and dermal contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use; standard EN 374 compliant.[3][4] Consider double-gloving. | Prevents dermal absorption. |
| Body Protection | Laboratory Coat/Gown | Fire/flame resistant and impervious clothing.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Full-face Respirator or N95/P3 Filter Mask | Use if exposure limits are exceeded or if dust formation is likely.[3][4][6] | Prevents inhalation of aerosolized particles. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure.[7]
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[3][6]
-
Containment: For procedures with a higher risk of aerosolization, consider using a glove box or isolator.
Step-by-Step Experimental Protocol: Reconstituting this compound
This protocol provides a general guideline for the safe reconstitution of lyophilized this compound powder.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the workspace by cleaning the fume hood or designated containment area.
-
Assemble all necessary materials: this compound vial, appropriate diluent (e.g., sterile water, buffer), sterile syringes and needles, and a vortex mixer.
-
-
Reconstitution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully remove the cap from the vial.
-
Using a sterile syringe, slowly add the calculated volume of the desired solvent to the vial, directing the stream down the side of the vial to avoid frothing.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
-
Storage of Solution:
-
Once reconstituted, the solution should be stored according to the manufacturer's recommendations. While specific stability data for reconstituted this compound is not widely available, it is best practice to use the solution immediately or aliquot and store at -20°C or -80°C for long-term use to avoid repeated freeze-thaw cycles.
-
Operational and Disposal Plans
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Moisten the absorbent paper with water.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Waste Disposal
All waste contaminated with this compound, including empty vials, used PPE, and spill cleanup materials, should be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed professional waste disposal service, often via incineration.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
Due to the lack of a specific OEL for this compound, a control banding approach is recommended. This strategy categorizes compounds based on their potency and potential health effects to determine the necessary level of containment.
| Hazard Level | Occupational Exposure Band (OEB) | Characteristics | Recommended Containment Strategy |
| High Potency | OEB 4/5 | Potent compounds with potential for toxicity at low doses.[8] | Closed handling with isolators or glove boxes; dedicated dispensary; full gowning with powered air-purifying respirators (PAPRs).[9] |
| Storage | - | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] | Avoid exposure to light and incompatible materials.[6] |
| Chemical Stability | - | The product is chemically stable under standard ambient conditions (room temperature).[10][11][12] | - |
This compound's Mechanism of Action
This compound is thought to exert its effects, in part, by modulating the cyclic AMP (cAMP)-dependent protein kinase signal transduction pathway.[2] The following diagram illustrates a simplified workflow for handling this compound in a laboratory setting.
References
- 1. This compound: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the octapeptide analogue of somatostatin, decreases rat heart endothelial cell adhesiveness for mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mtpinnacle.com [mtpinnacle.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
